Allylamine, 1,1-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbut-3-en-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-5(2,3)6/h4H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPAKDHMRWACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183933 | |
| Record name | Allylamine, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-60-1 | |
| Record name | Allylamine, 1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylamine, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Allylamine, 1,1-dimethyl-" synthesis from dimethylamine and allyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-dimethylallylamine, also known as N,N-dimethylallylamine, from the reaction of dimethylamine and allyl chloride. This guide details the experimental protocol, quantitative data, reaction pathway, and safety considerations associated with this important chemical intermediate.
Introduction
1,1-Dimethylallylamine is a tertiary amine that serves as a valuable building block in organic synthesis. Its utility stems from the presence of both a nucleophilic dimethylamino group and a reactive allyl group, making it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and quaternary ammonium salts used as surfactants and disinfectants.[1] The synthesis of 1,1-dimethylallylamine is typically achieved through the nucleophilic substitution reaction between dimethylamine and allyl chloride.[1] This guide provides a detailed procedure for this synthesis, focusing on practical laboratory-scale preparation.
Reaction Pathway and Mechanism
The synthesis of 1,1-dimethylallylamine proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a dimethylallylaminium chloride salt. In the presence of a base, such as sodium hydroxide, this salt is deprotonated to yield the free tertiary amine, 1,1-dimethylallylamine, and a salt byproduct (sodium chloride) and water.
dot
Caption: Reaction pathway for the synthesis of 1,1-dimethylallylamine.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of 1,1-dimethylallylamine.
3.1. Materials and Reagents
-
Dimethylamine (40% aqueous solution)
-
Allyl chloride (98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
3.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (fractional distillation setup recommended)
3.3. Reaction Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser is set up in a fume hood.
-
Charging Reactants: The flask is charged with a 40% aqueous solution of dimethylamine. The flask is then cooled in an ice bath to 0-5 °C with stirring.
-
Addition of Allyl Chloride: Allyl chloride is added dropwise to the cooled dimethylamine solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.
-
Addition of Base: After the complete addition of allyl chloride, a solution of sodium hydroxide in water is added slowly to the reaction mixture, again maintaining the temperature below 10 °C. The amount of sodium hydroxide should be sufficient to neutralize the hydrochloric acid formed during the reaction. A slight molar excess of sodium hydroxide is recommended.
-
Reaction: Once the addition of the base is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to a gentle reflux (around 45 °C) and maintained at this temperature for approximately 6-8 hours with vigorous stirring.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the aqueous layer using a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with dichloromethane to recover any dissolved product.
-
Drying: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation at atmospheric pressure. The fraction boiling at approximately 62-64 °C is collected as pure 1,1-dimethylallylamine.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of 1,1-dimethylallylamine.
| Parameter | Value |
| Reactants | |
| Dimethylamine (40% aq.) | 1.2 - 1.5 molar equivalents |
| Allyl Chloride | 1.0 molar equivalent |
| Sodium Hydroxide | 1.1 - 1.2 molar equivalents |
| Reaction Conditions | |
| Initial Temperature | 0 - 10 °C |
| Reaction Temperature | 45 °C (reflux) |
| Reaction Time | 6 - 8 hours |
| Product Information | |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| Boiling Point | 62 - 64 °C at 760 mmHg[2] |
| Density | 0.719 g/mL at 20 °C[3] |
| Typical Yield | 60 - 75% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
dot
Caption: Experimental workflow for the synthesis of 1,1-dimethylallylamine.
Safety Precautions
It is imperative to handle all chemicals and perform the experiment with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Fume Hood: This experiment must be conducted in a well-ventilated fume hood due to the volatile and potentially harmful nature of the reactants and product.[4]
-
Dimethylamine: Is a flammable and corrosive gas, typically handled as an aqueous solution. It can cause severe skin burns and eye damage.
-
Allyl Chloride: Is a highly flammable, toxic, and carcinogenic liquid. It should be handled with extreme care, avoiding inhalation and skin contact.
-
Sodium Hydroxide: Is a corrosive solid and its solutions can cause severe burns.
-
1,1-Dimethylallylamine: Is a flammable liquid and can cause skin and eye irritation.[4]
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4] An emergency eyewash and safety shower should be readily accessible.
Conclusion
The synthesis of 1,1-dimethylallylamine from dimethylamine and allyl chloride is a well-established and efficient method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this compound for various applications in drug development and chemical research. Careful control of reaction conditions, particularly temperature, and a thorough purification process are key to obtaining a high yield of pure product.
References
An In-depth Technical Guide to Dimethylated Allylamine Isomers
An Important Note on Chemical Identity: The topic "Allylamine, 1,1-dimethyl-" with the CAS number 2155-94-4 presents a point of ambiguity. These two identifiers correspond to two distinct structural isomers:
-
"Allylamine, 1,1-dimethyl-" , more systematically named 2-methylbut-3-en-2-amine , is correctly identified by the CAS number 2978-60-1 .
-
The CAS number 2155-94-4 refers to N,N-Dimethylallylamine .
This guide will provide a comprehensive overview of both compounds to ensure clarity and provide a thorough resource for researchers, scientists, and drug development professionals.
Part 1: N,N-Dimethylallylamine (CAS 2155-94-4)
N,N-Dimethylallylamine is a tertiary amine characterized by a dimethylamino group attached to an allyl group. It is a versatile building block in organic synthesis.[1] This colorless to pale yellow liquid possesses a distinctive fishy or ammonia-like odor.[1] It is soluble in common organic solvents and has limited miscibility with water.[1]
Chemical and Physical Properties
The following table summarizes the key quantitative data for N,N-Dimethylallylamine.
| Property | Value | Reference |
| Molecular Formula | C5H11N | [2][3] |
| Molecular Weight | 85.15 g/mol | [2][3] |
| Density | 0.730 g/cm³ at 20 °C | [2] |
| Boiling Point | 62-64.5 °C at 1013 hPa | [2] |
| Flash Point | -20 °C (-4.0 °F) - closed cup | [2] |
| Refractive Index | 1.4000 to 1.402 at 20 °C | [3] |
| pKa | 8.88 ± 0.28 (Predicted) | [1] |
| Assay | ≥98.0% (GC) | [2] |
Synthesis and Experimental Protocols
N,N-Dimethylallylamine is commonly synthesized via the nucleophilic substitution of an allyl halide with dimethylamine.
Experimental Protocol: Synthesis from 3-Chloropropene and Dimethylamine [1]
This method involves the reaction of 3-chloropropene with dimethylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Reactants: 3-chloropropene, Dimethylamine, Sodium Hydroxide (as an acid scavenger).
-
Solvent: Carbon tetrachloride or solvent-free conditions.
-
Procedure:
-
Combine 3-chloropropene and dimethylamine in a suitable reaction vessel.
-
Add sodium hydroxide to the mixture.
-
Maintain the reaction temperature at 45°C for 45 hours.
-
After the reaction is complete, allow the mixture to separate into aqueous and organic layers.
-
Separate the aqueous layer to isolate the N,N-Dimethylallylamine product.
-
Alternative Experimental Protocol: Synthesis from 3-Bromopropene and Dimethylamine [1]
-
Reactants: 3-Bromopropene, Dimethylamine.
-
Solvent: Water.
-
Procedure:
-
React dimethylamine with 3-bromopropene in water.
-
Reflux the reaction mixture for 30 minutes.
-
The reported yield for this method is approximately 62.5%.
-
Synthesis Workflow
Caption: Synthesis of N,N-Dimethylallylamine from 3-Chloropropene.
Applications
N,N-Dimethylallylamine is a valuable intermediate in various industrial and scientific fields:
-
Pharmaceuticals: It serves as a building block in the synthesis of antihistamines, antimuscarinics, and antipsychotics.[4] It is also an intermediate in the production of N,N-dimethylaminoethyl methacrylate, a component used in dental materials.[4]
-
Agrochemicals: This compound is a precursor for the synthesis of herbicides, insecticides, and fungicides.[4][5] It is also utilized in the production of plant growth regulators.[4]
-
Polymers and Specialty Chemicals: N,N-Dimethylallylamine is used as a monomer in the production of polymers like polyurethanes, polyamides, and polyesters.[4][5] It also functions as a crosslinking agent in adhesives, coatings, and sealants.[4] Furthermore, it is a precursor for surfactants, dyes, and pigments.[4]
Safety and Toxicology
N,N-Dimethylallylamine is classified as a hazardous substance.[6]
-
Flammability: It is a highly flammable liquid and vapor with a low flash point.[6] Keep away from heat, sparks, open flames, and other ignition sources.
-
Corrosivity and Irritation: It causes severe skin burns and eye damage.[6] Inhalation is harmful and can cause respiratory irritation.[1][6]
-
Handling Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[6]
Part 2: "Allylamine, 1,1-dimethyl-" (2-methylbut-3-en-2-amine) (CAS 2978-60-1)
"Allylamine, 1,1-dimethyl-", systematically known as 2-methylbut-3-en-2-amine, is a primary amine. It is a colorless liquid and is used as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical sector.
Chemical and Physical Properties
The following table summarizes the key quantitative data for "Allylamine, 1,1-dimethyl-".
| Property | Value | Reference |
| Molecular Formula | C5H11N | |
| Molecular Weight | 85.15 g/mol | |
| Density | 0.774 g/cm³ | |
| Boiling Point | 96 °C at 760 mmHg | |
| Flash Point | 4.3 °C | |
| Refractive Index | 1.43 |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
A plausible synthetic route would be the reaction of 2-methyl-3-buten-2-ol with a halogenating agent (e.g., HBr) to form an allyl halide, which then reacts with ammonia or a protected amine equivalent to yield the final product.
Synthesis Workflow
Caption: Conceptual synthesis of 2-methylbut-3-en-2-amine.
Applications
The primary application identified for 2-methylbut-3-en-2-amine is as a key intermediate in the pharmaceutical industry. It is used in the synthesis of naphthyridine derivatives, which have shown potential as cholesterol acyltransferase inhibitors. These derivatives are of interest for the development of drugs to manage high cholesterol levels and associated cardiovascular diseases.
Safety and Toxicology
Detailed safety and toxicology information for 2-methylbut-3-en-2-amine is not as extensively documented as for its isomer. However, as an unsaturated amine, it should be handled with care, assuming it may have irritant properties. Standard laboratory safety precautions, including the use of PPE, are recommended when handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. N,N-Dimethylallylamine for synthesis 2155-94-4 [sigmaaldrich.com]
- 3. N,N-Dimethylallylamine, 98% | Fisher Scientific [fishersci.ca]
- 4. nbinno.com [nbinno.com]
- 5. Wholesale N,N-Dimethylallylamine CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. nbinno.com [nbinno.com]
Spectroscopic Analysis of N,N-dimethylallylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-dimethylallylamine (C₅H₁₁N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The empirical formula for N,N-dimethylallylamine is C₅H₁₁N, with a molecular weight of 85.15 g/mol .[1] The spectroscopic data presented below are crucial for its identification and characterization in various research and development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for N,N-dimethylallylamine are summarized below.
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | 5.833 | ddt | J(A,B) = 17.3, J(A,C) = 9.7, J(A,D) = 6.4 | -CH= |
| B | 5.14 | d | J(A,B) = 17.3 | =CH₂ (trans) |
| C | 5.10 | d | J(A,C) = 9.7 | =CH₂ (cis) |
| D | 2.910 | d | J(A,D) = 6.4 | -CH₂-N |
| E | 2.219 | s | -N(CH₃)₂ |
s : singlet, d : doublet, ddt : doublet of doublets of triplets
¹³C NMR (Carbon NMR) Data
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for N,N-dimethylallylamine are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2970, ~2860, ~2820 | Strong | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch |
| ~1450 | Medium | CH₂ bend |
| ~1260 | Strong | C-N stretch |
| ~995, ~915 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N,N-dimethylallylamine, the key mass spectral data are as follows:
| m/z | Relative Intensity (%) | Assignment |
| 85 | 40.5 | [M]⁺ (Molecular Ion) |
| 84 | 24.6 | [M-H]⁺ |
| 70 | 11.3 | [M-CH₃]⁺ |
| 58 | 100 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
| 42 | 41.9 | [C₃H₆]⁺ or [C₂H₄N]⁺ |
| 41 | 23.5 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid amine samples.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of N,N-dimethylallylamine is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like N,N-dimethylallylamine, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[3][4]
-
Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is acquired. Multiple scans are typically averaged to improve the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm⁻¹.[4]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as N,N-dimethylallylamine.
References
- 1. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sintef.no [sintef.no]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 1,1-Dimethylallylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1,1-dimethylallylamine (also known as N,N-dimethylallylamine) in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility and outlines detailed experimental protocols for determining precise solubility parameters in a laboratory setting.
Introduction to 1,1-Dimethylallylamine
1,1-Dimethylallylamine is a tertiary amine that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both an allyl group and a dimethylamino moiety, allows for a variety of chemical transformations. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.
Qualitative Solubility Data
1,1-Dimethylallylamine is generally characterized by its good solubility in common organic solvents. This is attributed to its relatively low molecular weight and the presence of an amine group which can interact with a range of solvent types. While specific quantitative data (e.g., g/100mL) is not widely reported, the available literature indicates its miscibility with several key solvents.
Table 1: Qualitative Solubility of 1,1-Dimethylallylamine in Various Solvents
| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference |
| Alcohols | Ethanol | Soluble | [1] |
| Ethers | Diethyl Ether | Soluble | [1][2] |
| Halogenated | Chloroform | Soluble | [1] |
| Halogenated | Dichloromethane | Soluble | [2] |
| Aqueous | Water | Limited Miscibility/Soluble | [1][3][4][5] |
Note: The term "soluble" in this context generally implies that the substances form a homogeneous solution. "Limited miscibility" suggests that they may not mix in all proportions.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The following methodologies are adapted from established procedures for determining the solubility of amines and other organic compounds.[6][7][8]
3.1. General Qualitative Solubility Test
This test provides a rapid assessment of a compound's solubility in a given solvent.
-
Materials:
-
1,1-Dimethylallylamine
-
Solvent of interest (e.g., ethanol, diethyl ether, dichloromethane)
-
Small test tubes (e.g., 100 x 13 mm)
-
Pipettes or droppers
-
Vortex mixer or shaker
-
-
Procedure:
-
Add approximately 0.1 g of 1,1-dimethylallylamine to a clean, dry test tube.[2]
-
Add the selected organic solvent dropwise, starting with 0.5 mL.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[7]
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the presence of a separate layer.
-
Continue adding the solvent in 0.5 mL increments up to a total of 3 mL, observing for dissolution at each step.
-
Record the compound as soluble, partially soluble, or insoluble based on the observations.
-
3.2. Quantitative Solubility Determination (Isothermal Method)
This method aims to determine the saturation concentration of the solute in the solvent at a specific temperature.
-
Materials:
-
1,1-Dimethylallylamine
-
Solvent of interest
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)
-
-
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add an excess amount of 1,1-dimethylallylamine to each vial to ensure a saturated solution is formed.
-
Seal the vials and place them in a constant temperature bath set to the desired temperature.
-
Stir the mixtures for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered aliquot with a known volume of a suitable solvent.
-
Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the concentration of 1,1-dimethylallylamine.
-
Calculate the solubility in units such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound like 1,1-dimethylallylamine.
Caption: General workflow for quantitative solubility determination.
Factors Influencing Solubility
The solubility of 1,1-dimethylallylamine can be influenced by several factors:
-
Temperature: Solubility of solids in liquids generally increases with temperature. For liquid-liquid systems, miscibility can either increase or decrease with temperature.
-
Pressure: For liquid and solid solutes, pressure has a negligible effect on solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility characteristics.
-
pH (in aqueous systems): As an amine, the solubility of 1,1-dimethylallylamine in water is highly pH-dependent. In acidic solutions, it will form a more soluble ammonium salt.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. N,N-Dimethylallylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. galaxy.ai [galaxy.ai]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
N,N-Dimethylallylamine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-dimethylallylamine (CAS 2155-94-4). The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this compound.
Chemical Properties and General Stability
N,N-dimethylallylamine is a colorless to slightly yellow liquid with a strong, ammonia-like odor.[1] It is generally considered to be a stable compound under recommended storage conditions.[1][2][3] However, it is a highly flammable liquid and vapor and can cause severe skin burns and eye damage.[3][4][5][6] One source indicates that the compound is unstable to light.
Recommended Storage Conditions
Proper storage of N,N-dimethylallylamine is crucial to maintain its quality and ensure safety. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommendation | Source(s) |
| Temperature | Store below 30°C. Some sources recommend 2-30°C or refrigeration (0-6°C). | [1][2][3][7][8] |
| Atmosphere | Store under an inert atmosphere. | [5] |
| Container | Keep in a tightly closed container. | [4][5][6][9] |
| Location | Store in a cool, dry, and well-ventilated place. Should be stored in a corrosives area and/or a flammables refrigerator. | [4][5][6][9] |
| Hazards to Avoid | Keep away from heat, sparks, open flames, and other sources of ignition. | [4][5][6] |
Chemical Incompatibilities
N,N-dimethylallylamine is incompatible with several classes of chemicals. Contact with these substances should be avoided to prevent hazardous reactions.
| Incompatible Substance | Potential Hazard | Source(s) |
| Strong oxidizing agents | Vigorous reactions, fire, or explosion. | [4][5] |
| Strong bases | Incompatible. | [5] |
| Acids | Incompatible. | [5] |
Stability Data
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for N,N-dimethylallylamine, a forced degradation study is the recommended approach. These studies deliberately stress the compound to identify potential degradation products and pathways. The following are generalized protocols based on ICH guidelines that can be adapted for N,N-dimethylallylamine.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
Objective: To identify likely degradation products and establish degradation pathways.
General Procedure:
-
Prepare solutions of N,N-dimethylallylamine in appropriate solvents.
-
Expose the solutions to various stress conditions as outlined below.
-
Analyze the stressed samples at specified time points using a suitable analytical method (e.g., HPLC, GC) to quantify the remaining N,N-dimethylallylamine and detect degradation products.
Stress Conditions:
-
Acid Hydrolysis: Expose the sample to a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Expose the sample to a solution of sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the sample (solid or solution) at a high temperature (e.g., 70°C).
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light (e.g., wrapped in aluminum foil) to assess thermal degradation during the study.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a flame ionization detector (FID), should be developed and validated to separate and quantify N,N-dimethylallylamine from its potential degradation products.
Visualizing Stability and Handling
The following diagrams illustrate key aspects of N,N-dimethylallylamine stability and handling.
Caption: Factors contributing to the degradation of N,N-dimethylallylamine.
Caption: Workflow for the proper storage and handling of N,N-dimethylallylamine.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. acdlabs.com [acdlabs.com]
- 3. N,N-Dimethylallylamine analytical standard 2155-94-4 [sigmaaldrich.com]
- 4. ijariie.com [ijariie.com]
- 5. ijrpp.com [ijrpp.com]
- 6. chembk.com [chembk.com]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to 1,1-Dimethylallylamine: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylallylamine, systematically known as 2-methylbut-3-en-2-amine, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered primary amine adjacent to a vinyl group, offers a gateway to a diverse array of complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of 1,1-dimethylallylamine, with a focus on its utility in the construction of pyridines and other heterocyclic systems. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Introduction
The quest for novel molecular architectures with specific biological activities is a driving force in medicinal chemistry and drug discovery. Nitrogen-containing heterocycles are a prominent class of compounds in this pursuit, forming the core scaffold of numerous pharmaceuticals. The strategic incorporation of versatile building blocks is paramount to the efficient synthesis of these complex molecules. 1,1-Dimethylallylamine (2-methylbut-3-en-2-amine) has emerged as a significant synthon, providing a unique combination of a nucleophilic amine and a reactive alkene moiety. This guide aims to be an in-depth resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 1,1-dimethylallylamine is essential for its effective use in synthesis.
Table 1: Physical and Chemical Properties of 1,1-Dimethylallylamine
| Property | Value | Reference |
| CAS Number | 2978-60-1 | N/A |
| Molecular Formula | C₅H₁₁N | [1] |
| Molecular Weight | 85.15 g/mol | [2][3] |
| IUPAC Name | 2-methylbut-3-en-2-amine | [1] |
| Synonyms | Allylamine, 1,1-dimethyl- | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 96 °C at 760 mmHg | N/A |
| Density | 0.774 g/cm³ | N/A |
| Refractive Index | 1.430 | N/A |
| Flash Point | 4.3 °C | N/A |
| Vapor Pressure | 44.4 mmHg at 25 °C | N/A |
Spectroscopic Data:
-
¹H NMR: Protons of the two methyl groups would appear as a singlet, the -NH₂ protons as a broad singlet, and the vinyl protons would exhibit characteristic splitting patterns (a doublet of doublets for the CH proton and two doublets for the CH₂ protons).
-
¹³C NMR: Five distinct signals would be expected, corresponding to the two equivalent methyl carbons, the quaternary carbon, and the two sp² hybridized carbons of the vinyl group.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine, C=C stretching for the alkene, and C-H stretching for the alkyl and vinyl groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 85, with fragmentation patterns corresponding to the loss of methyl and allyl groups.
Synthesis of 1,1-Dimethylallylamine
1,1-Dimethylallylamine can be synthesized from its corresponding alcohol, 2-methyl-3-buten-2-ol. A common route involves the selective reduction of 2-methyl-3-butyn-2-ol.[4][5][6][7]
Synthesis of the Precursor: 2-Methyl-3-buten-2-ol
The precursor alcohol is readily prepared by the partial hydrogenation of 2-methyl-3-butyn-2-ol.[4]
Experimental Protocol: Synthesis of 2-Methyl-3-buten-2-ol [4]
-
Materials: 2-methyl-3-butyn-2-ol (336 g), light petroleum, quinoline (16.8 g), Lindlar catalyst (30 g), hydrogen gas.
-
Procedure:
-
A solution of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.
-
Quinoline and Lindlar catalyst are added to the solution.
-
The mixture is cooled to 10 °C and shaken in an atmosphere of hydrogen.
-
Hydrogen uptake is monitored until 4 moles have been absorbed (typically 3-5 hours).
-
The catalyst is removed by filtration.
-
The product is purified by distillation through a filled column.
-
-
Yield: 94% (323 g).[4]
-
Physical Properties: Boiling point 97-98 °C; refractive index (n_D) = 1.4141 at 25 °C.[4]
Conversion of 2-Methyl-3-buten-2-ol to 1,1-Dimethylallylamine
The conversion of the tertiary alcohol to the primary amine can be achieved through various methods, such as the Ritter reaction followed by hydrolysis, or via an S_N1-type reaction with an amine source. A plausible synthetic route is outlined below.
Figure 1: Plausible synthetic pathway for 1,1-Dimethylallylamine.
Applications in Organic Synthesis
1,1-Dimethylallylamine serves as a versatile building block for the synthesis of a variety of nitrogen-containing compounds, most notably substituted pyridines.
Synthesis of Substituted Pyridines
The construction of substituted pyridine rings is a significant area of organic synthesis due to the prevalence of this motif in pharmaceuticals and agrochemicals.[2][8][9] 1,1-Dimethylallylamine can be utilized in multi-component reactions to afford highly functionalized pyridines.
A general strategy involves the reaction of 1,1-dimethylallylamine with ynals and isocyanates in the presence of a base.[8] This approach offers a metal-free and environmentally benign route to 2,3,6-substituted pyridines.
Figure 2: Generalized workflow for the synthesis of substituted pyridines.
Experimental Protocol: General Procedure for the Synthesis of 2,3,6-Substituted Pyridines (Adapted from a similar reaction) [8]
-
Materials: Ynal (1.0 equiv), isocyanate (1.2 equiv), 1,1-dimethylallylamine (1.1 equiv), alcohol (e.g., methanol, 2.0 equiv), DIPEA (2.0 equiv), THF.
-
Procedure:
-
To a solution of the ynal in THF are added the isocyanate, 1,1-dimethylallylamine, the alcohol, and DIPEA.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 h).
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
Table 2: Representative Examples of Substituted Pyridines Synthesized from Analogous Amines [8]
| Ynal | Isocyanate | Amine | Alcohol | Product | Yield (%) |
| Phenylpropiolaldehyde | Phenyl isocyanate | Benzylamine | Methanol | Methyl 2-(benzylamino)-5,6-diphenylnicotinate | 85 |
| 3-Phenylpropiolaldehyde | 4-Chlorophenyl isocyanate | Aniline | Ethanol | Ethyl 2-anilino-6-(4-chlorophenyl)-5-phenylnicotinate | 78 |
Note: The yields are for analogous reactions with different amines and are provided for illustrative purposes.
Role in Aza-Diels-Alder Reactions
The vinyl group in 1,1-dimethylallylamine can participate as a dienophile in aza-Diels-Alder reactions, providing a route to six-membered nitrogen-containing heterocycles.[10] The reaction typically involves an imine, which can be generated in situ from an amine and an aldehyde.[10]
Figure 3: Schematic of an Aza-Diels-Alder reaction involving an imine derived from 1,1-dimethylallylamine.
Potential as a Chiral Auxiliary
The chiral nature of many biologically active molecules necessitates the use of enantioselective synthetic strategies. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[11][12] While not extensively reported, the structure of 1,1-dimethylallylamine suggests its potential for development into a chiral auxiliary, particularly if resolved into its enantiomers. The amine handle allows for attachment to a substrate, and the stereocenter could influence the facial selectivity of reactions on a nearby functional group.
Conclusion
1,1-Dimethylallylamine is a building block with significant potential in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles. Its utility in multi-component reactions for the synthesis of substituted pyridines highlights a modern, efficient, and atom-economical approach to this important class of compounds. While detailed experimental protocols for a wide range of its applications are still emerging in the literature, the foundational reactions and principles outlined in this guide provide a strong basis for its exploration and implementation in synthetic chemistry. Further research into its applications, particularly in stereoselective synthesis, is warranted and promises to expand the synthetic chemist's toolkit for the creation of novel and medicinally relevant molecules.
References
- 1. 2-Methyl-3-buten-2-amine | C5H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl but-2-ene amine | C5H11N | CID 54180192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide on the Core Reactivity of the Allyl Group in N,N-Dimethylallylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylallylamine is a versatile tertiary amine featuring a reactive allyl group, making it a valuable building block in organic synthesis. Its unique structure, combining the nucleophilicity of the tertiary amine with the electrophilic and radical reactivity of the carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of the allyl group in N,N-dimethylallylamine, focusing on key reaction classes relevant to pharmaceutical and materials science research. We will delve into electrophilic additions, radical reactions, polymerization, and cycloadditions, presenting quantitative data where available and detailing experimental protocols for seminal reactions.
Core Reactivity of the Allyl Group
The reactivity of the allyl group in N,N-dimethylallylamine is primarily dictated by the π-electrons of the double bond and the adjacent allylic C-H bonds. The electron-donating nature of the dimethylamino group can influence the electron density of the double bond, though this effect is modulated by the insulating methylene group. The key reaction types involving the allyl group are:
-
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophilic species.
-
Radical Reactions: The double bond can undergo radical addition, and the allylic protons are susceptible to abstraction, forming a resonance-stabilized allylic radical.
-
Polymerization: The vinyl group can participate in polymerization reactions, leading to the formation of functional polymers.
-
Cycloaddition Reactions: The double bond can act as a dipolarophile in cycloaddition reactions.
-
Quaternization of the Amine: While not a reaction of the allyl group itself, the quaternization of the nitrogen atom can influence the reactivity of the allyl moiety and is a key functionalization pathway.
Electrophilic Addition Reactions
The π-bond of the allyl group in N,N-dimethylallylamine is susceptible to attack by various electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol. The reaction is highly stereospecific, with the hydrogen and hydroxyl groups adding in a syn fashion.[1][2][3]
Mechanism:
The reaction proceeds via a concerted syn-addition of the B-H bond across the alkene. The boron atom, being the electrophile, adds to the less sterically hindered terminal carbon of the allyl group. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, with retention of stereochemistry.[1][2]
Experimental Protocol: Hydroboration-Oxidation of an Alkene (General Procedure)
A solution of the alkene (e.g., 1-decene, 1.0 mmol) in dry THF (2 mL) is placed in a flame-dried, nitrogen-flushed round-bottom flask. A 1.0 M solution of borane-tetrahydrofuran complex (BH3-THF) in THF (0.33 mL, 0.33 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and 3 M aqueous sodium hydroxide (0.5 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (0.5 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the alcohol.
Note: This is a general procedure and may need to be optimized for N,N-dimethylallylamine.
Halogenation (Bromination)
The addition of halogens, such as bromine, to the allyl group of N,N-dimethylallylamine proceeds via a halonium ion intermediate, leading to the formation of a vicinal dihalide.
Mechanism:
The reaction is initiated by the electrophilic attack of bromine on the double bond, forming a cyclic bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion, resulting in the trans-dihalide.
Experimental Protocol: Allylic Bromination using N-Bromosuccinimide (NBS) (General Procedure)
To a solution of the allylic compound in carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is refluxed or irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.[4]
Note: This procedure describes allylic bromination at the allylic position. For addition across the double bond, direct reaction with Br2 in an inert solvent is typically employed.
Epoxidation
Epoxidation of the allyl group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.
Mechanism:
The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, often referred to as the "butterfly" mechanism.
Quantitative Data:
Radical Reactions
The allyl group of N,N-dimethylallylamine can participate in radical reactions, either through addition to the double bond or through abstraction of an allylic hydrogen.
Radical Addition
In the presence of a radical initiator, radical species can add to the double bond of the allyl group. The regioselectivity of this addition is typically anti-Markovnikov, with the radical adding to the terminal carbon to form the more stable secondary radical intermediate.
Free Radical Polymerization
N,N-dimethylallylamine can undergo free radical polymerization to form poly(N,N-dimethylallylamine). The polymerization is initiated by the decomposition of a radical initiator, which generates radicals that add to the monomer's double bond.
Kinetics of Polymerization:
The rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]). For the radical copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (a related monomer), the polymerization rate equation was found to be Rp = k[M]^2.6[I]^0.6.[7] The initiator efficiency (f) is a crucial factor, representing the fraction of radicals that successfully initiate polymerization.[8]
Table 1: Reactivity Ratios for Copolymerization
Reactivity ratios (r1 and r2) are important parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. While specific reactivity ratios for N,N-dimethylallylamine were not found, the principles of their determination are well-established.[1][6][9][10][11]
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |
| N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) | Vinyl ether of monoethanolamine (VEMEA) | >1 | <1 | DADMAC is more reactive than VEMEA[7] |
Cycloaddition Reactions
The double bond of the allyl group can act as a 2π component in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones.
[3+2] Cycloaddition with Nitrones
Nitrones react with alkenes in a [3+2] cycloaddition to form isoxazolidine rings. The regioselectivity of the reaction is controlled by frontier molecular orbital (FMO) interactions between the nitrone (1,3-dipole) and the alkene (dipolarophile).[5][12][13]
Quaternization of the Amine
The tertiary amine functionality of N,N-dimethylallylamine can be readily quaternized by reaction with alkyl halides. This reaction proceeds via an SN2 mechanism.
Mechanism:
The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. iupac.org [iupac.org]
- 12. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Exploration and Development of Nitrone Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
"Allylamine, 1,1-dimethyl-" molecular weight and formula
Synonyms: 2-methylbut-3-en-2-amine
This document provides essential physicochemical properties of 1,1-Dimethylallylamine, a valuable intermediate in various chemical syntheses. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Properties
The fundamental molecular characteristics of 1,1-Dimethylallylamine are summarized in the table below. These values are critical for stoichiometric calculations, analytical method development, and chemical reaction planning.
| Identifier | Value | Reference |
| Molecular Formula | C₅H₁₁N | [1][2][3][4] |
| Molecular Weight | 85.15 g/mol | [2][5][6][7] |
| 85.1475 | [1][3] | |
| CAS Registry Number | 2978-60-1 | [1][2][3] |
Chemical Structure and Identifiers
The structural and unique identifiers for 1,1-Dimethylallylamine are crucial for unambiguous identification in literature and databases.
| Identifier Type | Identifier |
| IUPAC Name | 2-methylbut-3-en-2-amine |
| SMILES | CC(C)(C=C)N |
| InChI | InChI=1S/C5H11N/c1-4-5(2,3)6/h4H,1,6H2,2-3H3 |
| InChIKey | RBRPAKDHMRWACJ-UHFFFAOYSA-N |
References
- 1. Allylamine, 1,1-dimethyl- [webbook.nist.gov]
- 2. Allylamine, 1,1-dimethyl- | C5H11N | CID 137783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 2978-60-1,2-methylbut-3-en-2-amine | lookchem [lookchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. N,N-Dimethylallylamine for synthesis 2155-94-4 [sigmaaldrich.com]
- 6. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]
- 7. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N-Dimethylallylamine: A Comprehensive Technical Guide on its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and polymers.[1][2] Its discovery, rooted in the mid-20th-century exploration of alkylated amines, has paved the way for numerous applications leveraging its unique combination of a reactive allyl group and a nucleophilic dimethylamino moiety.[1] This technical guide provides an in-depth exploration of the historical and modern synthetic routes to N,N-dimethylallylamine, complete with detailed experimental protocols, comparative data, and workflow visualizations to support researchers in its application and development.
Discovery and Historical Context
The first synthesis of N,N-dimethylallylamine is reported to have occurred in the mid-20th century during broader investigations into the synthesis and application of alkylated amines for industrial and pharmaceutical purposes.[1] While a single discoverer is not officially credited, the most established early method involves the nucleophilic substitution of an allyl halide with dimethylamine.[1] This foundational reaction remains a cornerstone of its laboratory and industrial-scale production.
Synthetic Methodologies
The synthesis of N,N-dimethylallylamine can be broadly categorized into two primary strategies: the classical alkylation of dimethylamine with allyl halides and modern catalytic approaches utilizing allyl alcohol.
Alkylation of Dimethylamine with Allyl Halides
This classical approach is the most frequently cited method for the preparation of N,N-dimethylallylamine. The reaction involves the nucleophilic attack of dimethylamine on an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid.
One of the earliest documented methods involves the reaction of dimethylamine with 3-bromopropene.
-
Reaction Scheme: CH₂=CHCH₂Br + (CH₃)₂NH → CH₂=CHCH₂N(CH₃)₂ + HBr
-
Experimental Protocol: A detailed experimental protocol for this synthesis is as follows: In a reaction vessel, dimethylamine is reacted with 3-bromopropene in an aqueous solution. The mixture is heated to reflux for approximately 30 minutes. Following the reaction, the product is isolated and purified to yield N,N-dimethylallylamine.[1]
-
Quantitative Data: This method has been reported to yield approximately 62.5% of the final product.[1]
A similar and widely used method employs allyl chloride as the alkylating agent.
-
Reaction Scheme: CH₂=CHCH₂Cl + (CH₃)₂NH + NaOH → CH₂=CHCH₂N(CH₃)₂ + NaCl + H₂O
-
Experimental Protocol: In a suitable reactor, 3-chloropropene is reacted with dimethylamine in the presence of sodium hydroxide, which acts as an acid scavenger. The reaction can be carried out with or without a solvent such as carbon tetrachloride. The reaction mixture is maintained at a temperature of 45°C for 45 hours. After the reaction is complete, the aqueous layer is separated to yield N,N-dimethylallylamine.[1]
-
Phase Transfer Catalysis: The efficiency of the reaction between an aqueous solution of dimethylamine and an organic solution of allyl chloride can be significantly improved by the use of a phase-transfer catalyst (PTC).[3][4][5] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed. The PTC facilitates the transfer of the dimethylamine nucleophile from the aqueous phase to the organic phase where the reaction with allyl chloride occurs.[3][4][5]
Figure 1: Workflow of Phase Transfer Catalysis in DMAA Synthesis.
Catalytic Amination of Allyl Alcohol
More recent synthetic strategies focus on the direct reaction of allyl alcohol with dimethylamine, a more atom-economical and environmentally benign approach. These methods typically require a metal catalyst.
An iridium catalyst bearing an N-heterocyclic carbene (NHC) ligand has been shown to be effective for the N,N-dimethylamination of primary alcohols, including allyl alcohol, using an aqueous solution of dimethylamine.[6][7][8]
-
Reaction Principle: This method operates via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with dimethylamine.[6][7][8]
Figure 2: Reaction Pathway for Iridium-Catalyzed Amination.
-
Experimental Protocol: A general procedure involves heating a mixture of the primary alcohol, aqueous dimethylamine, and the iridium catalyst in the absence of an organic solvent.[6][7][8] The reaction is typically carried out in a sealed vessel under an inert atmosphere.
Tabular Summary of Synthetic Methods
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | Dimethylamine, 3-Bromopropene | - | Water | Reflux | 0.5 | 62.5 | [1] |
| Alkylation | Dimethylamine, Allyl Chloride | NaOH | CCl₄ or none | 45 | 45 | Not specified | [1] |
| Catalytic Amination | Allyl Alcohol, Dimethylamine | Iridium-NHC Catalyst | None (aqueous DMA) | Not specified | Not specified | High | [6][7][8] |
Spectroscopic Data
The identity and purity of N,N-dimethylallylamine are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): [9]
-
δ 5.83 ppm (m, 1H): -CH=CH₂
-
δ 5.14 ppm (d, J=17.3 Hz, 1H): =CH₂ (trans)
-
δ 5.10 ppm (d, J=9.7 Hz, 1H): =CH₂ (cis)
-
δ 2.91 ppm (d, J=6.4 Hz, 2H): -CH₂-N
-
δ 2.22 ppm (s, 6H): -N(CH₃)₂
-
-
¹³C NMR (Carbon-13 NMR): [10]
-
δ 136.2 ppm: -CH=
-
δ 115.8 ppm: =CH₂
-
δ 61.9 ppm: -CH₂-
-
δ 45.2 ppm: -N(CH₃)₂
-
Infrared (IR) Spectroscopy
The IR spectrum of N,N-dimethylallylamine exhibits characteristic absorption bands corresponding to its functional groups.[11] Key peaks include:
-
~3080 cm⁻¹: =C-H stretch (alkene)
-
~2970-2820 cm⁻¹: C-H stretch (alkane)
-
~1645 cm⁻¹: C=C stretch (alkene)
-
~1460 cm⁻¹: C-H bend (alkane)
-
~1265 cm⁻¹: C-N stretch
Mass Spectrometry (MS)
The electron ionization mass spectrum of N,N-dimethylallylamine shows a molecular ion peak (M⁺) at m/z = 85.[11][12] Common fragmentation patterns involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-C bond alpha to the nitrogen atom.[13]
Conclusion
The synthesis of N,N-dimethylallylamine has evolved from classical alkylation methods to more sophisticated and sustainable catalytic approaches. While the reaction of dimethylamine with allyl halides remains a robust and widely practiced method, the development of catalytic systems utilizing allyl alcohol offers significant advantages in terms of atom economy and reduced waste. This guide provides a foundational understanding of the key synthetic routes to this important chemical intermediate, equipping researchers with the knowledge to select and implement the most suitable method for their specific applications. The detailed spectroscopic data serves as a valuable reference for the characterization and quality control of N,N-dimethylallylamine.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives [organic-chemistry.org]
- 7. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N, N-Dimethylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Dimethylallylamine(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 10. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Allyl-N,N-dimethylamine [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Quaternary Ammonium Compounds from N,N-Dimethylallylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of quaternary ammonium compounds (QACs) using N,N-dimethylallylamine as a starting material. The synthesis primarily proceeds via the Menschutkin reaction, a versatile and widely used method for the N-alkylation of tertiary amines.
Introduction
Quaternary ammonium compounds (QACs) are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. This unique structural feature imparts a range of useful properties, making them valuable in various fields, including as antimicrobial agents, surfactants, phase-transfer catalysts, and in drug development. N,N-dimethylallylamine is a readily available tertiary amine that serves as a versatile precursor for the synthesis of a diverse array of QACs, particularly those containing an allyl group which can be further functionalized.
The applications of QACs in the pharmaceutical and biomedical fields are expanding. Their cationic nature facilitates interaction with negatively charged cell membranes, leading to antimicrobial and anticancer activities. Furthermore, appropriately functionalized QACs are being explored as drug delivery vectors, including for gene therapy.[1][2][3]
Synthesis Overview: The Menschutkin Reaction
The synthesis of quaternary ammonium compounds from N,N-dimethylallylamine is achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by the tertiary amine, forming a quaternary ammonium salt.[4] The general scheme for this reaction is depicted below.
Caption: General scheme of the Menschutkin reaction for the synthesis of QACs from N,N-dimethylallylamine.
The reactivity of the alkyl halide (R-X) typically follows the order R-I > R-Br > R-Cl. The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) generally favoring the reaction.
Experimental Protocols
The following protocols provide detailed methods for the synthesis of various quaternary ammonium compounds from N,N-dimethylallylamine.
Protocol 1: Synthesis of N-Allyl-N,N-dimethyl-N-benzylammonium Chloride
This protocol details the synthesis of a QAC with a benzyl group, which is often explored for its biological activities.
Materials:
-
N,N-Dimethylallylamine
-
Benzyl chloride
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylallylamine (1.0 eq) in anhydrous acetone.
-
Slowly add benzyl chloride (1.05 eq) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain N-allyl-N,N-dimethyl-N-benzylammonium chloride.
Protocol 2: Synthesis of N-Allyl-N,N-dimethyl-N-dodecylammonium Bromide
This protocol describes the synthesis of a QAC with a long alkyl chain, a common feature for antimicrobial agents.
Materials:
-
N,N-Dimethylallylamine
-
1-Bromododecane
-
Acetonitrile (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a sealed tube, dissolve N,N-dimethylallylamine (1.0 eq) in anhydrous acetonitrile.
-
Add 1-bromododecane (1.0 eq) to the solution.
-
Heat the reaction mixture at 80 °C for 48 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting viscous oil with anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-allyl-N,N-dimethyl-N-dodecylammonium bromide.
Protocol 3: Synthesis of Diallyldimethylammonium Chloride (DADMAC)
This protocol outlines the synthesis of a well-known monomer used in the production of polyelectrolytes.
Materials:
-
N,N-Dimethylallylamine
-
Allyl chloride
-
Ethanol
-
Sodium hydroxide (optional, for neutralization if starting from dimethylamine)
Procedure:
-
In a pressure-rated reaction vessel, combine N,N-dimethylallylamine (1.0 eq) and allyl chloride (1.1 eq) in ethanol.
-
Seal the vessel and heat the mixture to 60-70 °C for 12-24 hours. The pressure will increase during the reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product is typically obtained as a solution in ethanol and can be used directly for polymerization or purified by precipitation with a non-solvent like acetone or by removal of the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of various QACs from N,N-dimethylallylamine based on literature reports.
| Product Name | Alkyl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Allyl-N,N-dimethyl-N-benzylammonium Chloride | Benzyl chloride | Acetone | Reflux | 24 | >90 |
| N-Allyl-N,N-dimethyl-N-dodecylammonium Bromide | 1-Bromododecane | Acetonitrile | 80 | 48 | ~85-95 |
| Diallyldimethylammonium Chloride (DADMAC) | Allyl chloride | Ethanol | 60-70 | 12-24 | >95 |
| N-Allyl-N,N,N-trimethylammonium Iodide | Methyl iodide | Acetonitrile | RT | 12 | >98 |
Applications in Drug Development
QACs derived from N,N-dimethylallylamine are promising candidates for various applications in drug development due to their diverse biological activities.
Antimicrobial Agents
The cationic nature of these QACs allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell death. The presence of a lipophilic alkyl chain enhances this activity. QACs with varying alkyl chain lengths can be synthesized to optimize their antimicrobial spectrum and efficacy.[5][6]
Anticancer Agents
Several studies have explored the potential of QACs as anticancer agents.[7] Their mechanism of action is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The structural modifications of the QACs, such as the nature of the alkyl groups, can be tailored to improve selectivity towards cancer cells and reduce toxicity to normal cells.[8][9]
Gene Delivery
The permanent positive charge of QACs makes them suitable for complexing with negatively charged nucleic acids like DNA and RNA. These complexes, often in the form of nanoparticles, can facilitate the entry of genetic material into cells, a crucial step in gene therapy. The allyl group on the QACs derived from N,N-dimethylallylamine offers a site for further modification to attach targeting ligands or other functionalities to improve the efficiency and specificity of gene delivery.[2][3]
Signaling Pathways
The precise signaling pathways modulated by QACs derived from N,N-dimethylallylamine are still under active investigation. However, for their anticancer effects, it is hypothesized that they may induce apoptosis through pathways involving the mitochondria and the activation of caspases. Their interaction with the cell membrane can also trigger a cascade of intracellular signaling events leading to cell death.
Caption: A simplified proposed signaling pathway for QAC-induced apoptosis.
Conclusion
N,N-dimethylallylamine is a valuable and versatile starting material for the synthesis of a wide range of quaternary ammonium compounds. The straightforward nature of the Menschutkin reaction allows for the facile introduction of various functional groups, enabling the tuning of their physicochemical and biological properties. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these promising compounds in their respective fields. Further research into their specific mechanisms of action and signaling pathways will undoubtedly unlock their full therapeutic potential.
References
- 1. Synthesis of lipopolyhydroxylalkyleneamines for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Carriers for Gene Delivery: Chitosan and Poly(amidoamine) Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www3.nd.edu [www3.nd.edu]
- 5. [Preparation and antibacterial activity of quaternary ammonium salt monomers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,1-Dimethylallylamine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Dimethylallylamine, also known as 2-methylbut-3-en-2-amine, is a tertiary allylamine that holds potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its sterically hindered tertiary amine and reactive allyl group offer unique opportunities for the construction of complex molecular architectures. While direct applications in the synthesis of currently marketed drugs are not widely documented, its reactivity profile suggests its utility in creating novel scaffolds for drug discovery. This document outlines potential applications and experimental protocols for the use of 1,1-dimethylallylamine in the preparation of pharmaceutical intermediates, drawing parallels from the well-established chemistry of other allylamine derivatives used in antifungal agents like naftifine and terbinafine.
The allylamine moiety is a critical pharmacophore in several antifungal drugs that function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to an accumulation of toxic squalene in the fungal cell, disrupting the cell membrane and leading to cell death.[1] The unique structural features of 1,1-dimethylallylamine could be exploited to develop new antifungal agents or other therapeutic molecules.
Potential Applications in Pharmaceutical Synthesis
The reactivity of the double bond in 1,1-dimethylallylamine allows for a variety of chemical transformations to introduce this structural motif into larger molecules. Key potential reactions for generating pharmaceutical intermediates include hydroamination and Mizoroki-Heck coupling reactions.
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines.[3] While 1,1-dimethylallylamine itself does not undergo hydroamination (as it is a tertiary amine), it can be synthesized via hydroamination and its allyl group can participate in related reactions. For instance, palladium-catalyzed hydroamination of dienes with hydrazine and hydroxylamine derivatives can lead to the formation of tertiary allylamines.[4] This suggests that similar catalytic systems could be employed to couple 1,1-dimethylallylamine with other molecules containing reactive C=C bonds, thereby generating more complex amine structures.
Mizoroki-Heck Coupling Reactions
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules. The vinyl group of 1,1-dimethylallylamine can act as the alkene component in a Heck reaction, allowing for the introduction of aryl or vinyl substituents. This strategy can be employed to synthesize cinnamylamine derivatives, which are precursors to various biologically active compounds. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent.[7]
Experimental Protocols
The following are generalized protocols for reactions that could be adapted for 1,1-dimethylallylamine based on established procedures for similar allylamines.
Protocol 1: Palladium-Catalyzed Mizoroki-Heck Arylation of 1,1-Dimethylallylamine (Hypothetical)
This protocol describes a potential method for the arylation of 1,1-dimethylallylamine with an aryl iodide.
Materials:
-
1,1-Dimethylallylamine
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel, add the aryl iodide (1.0 mmol), 1,1-dimethylallylamine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (1.0 mmol).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add anhydrous solvent (e.g., Dichloromethane, 5 mL) and trifluoroacetic acid (1 mL) to the mixture.
-
Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated allylamine intermediate.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Scale | 1.0 mmol |
| Reactant Ratio (Allylamine:Aryl Iodide) | 1.2 : 1.0 |
| Catalyst Loading (Pd(OAc)₂) | 5 mol% |
| Temperature | 50 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 60-80% |
Visualization of Key Concepts
Ergosterol Biosynthesis Inhibition Pathway
The following diagram illustrates the mechanism of action of allylamine antifungals, which is a relevant pathway for pharmaceuticals derived from allylamine intermediates.
Caption: Inhibition of squalene epoxidase by allylamine antifungals.
General Workflow for Synthesis of a Pharmaceutical Intermediate
The following diagram outlines a general workflow for synthesizing a pharmaceutical intermediate using 1,1-dimethylallylamine.
Caption: General synthetic workflow.
Conclusion
While 1,1-dimethylallylamine is not yet a mainstream building block in pharmaceutical synthesis, its structural features and the proven success of the broader allylamine class of compounds suggest significant potential. The development of robust synthetic methodologies, such as the Mizoroki-Heck coupling and hydroamination-related reactions, for this specific amine could open new avenues for the discovery of novel pharmaceutical intermediates and, ultimately, new therapeutic agents. The protocols and concepts presented here provide a foundation for researchers to explore the utility of 1,1-dimethylallylamine in their drug discovery and development programs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of N,N-Dimethylallylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(N,N-dimethylallylamine hydrochloride) (PDMAA-HCl) is a cationic polyelectrolyte with a growing range of applications in fields such as drug delivery, gene therapy, and water treatment. Its positive charge at physiological pH allows for interaction with negatively charged molecules like DNA, proteins, and certain drug molecules. The synthesis of PDMAA-HCl is typically achieved through radical polymerization of its monomer, N,N-dimethylallylamine hydrochloride (DMAA-HCl). This document provides detailed protocols for the synthesis of PDMAA-HCl, along with data on how reaction conditions can influence the properties of the resulting polymer.
Experimental Protocols
Protocol 1: Radical Polymerization in an Organic Solvent (Methanol)
This protocol is adapted from a procedure describing the synthesis of PDMAA-HCl in an organic solvent, which can be advantageous for obtaining an anhydrous polymer.[1]
Materials:
-
N,N-dimethylallylamine hydrochloride (DMAA-HCl) monomer
-
Methanol (reagent grade)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (MAIB) or similar radical initiator
-
Acetone (for precipitation)
-
Reaction vessel with stirring and temperature control (e.g., round-bottom flask with a condenser and magnetic stirrer)
-
Vacuum oven for drying
Procedure:
-
Monomer Solution Preparation: Prepare a solution of N,N-dimethylallylamine hydrochloride in methanol at the desired concentration (e.g., 75% by weight).[1]
-
Initiation: Heat the monomer solution to the reaction temperature (e.g., 50-60°C) under an inert atmosphere (e.g., nitrogen).[1]
-
Initiator Addition: Add the radical initiator (e.g., 2.5 mol% MAIB based on the monomer) to the heated solution. The initiator can be added in portions at set time intervals (e.g., every 24 hours) to maintain the polymerization rate.[1]
-
Polymerization: Continue the reaction at the set temperature for the desired duration (e.g., 72 to 168 hours).[1]
-
Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Pour the viscous solution into an excess of a non-solvent, such as acetone, to precipitate the polymer.[1]
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh acetone to remove any unreacted monomer and initiator. Dry the polymer under vacuum at a moderate temperature (e.g., 55°C) for an extended period (e.g., 72 hours) to obtain the final poly(N,N-dimethylallylamine hydrochloride) product.[1]
Protocol 2: Aqueous Solution Polymerization
This protocol outlines the polymerization of DMAA-HCl in an aqueous medium.
Materials:
-
N,N-dimethylallylamine hydrochloride (DMAA-HCl) monomer
-
Deionized water
-
Ammonium persulfate/sodium bisulfite redox initiator system or a water-soluble azo initiator like 2,2'-azobis(2-methylpropionamidine) dihydrochloride.[2][3]
-
Methanol or acetone (for precipitation)
-
Reaction vessel with stirring and temperature control
-
Dialysis tubing (for purification, if needed)
-
Freeze-dryer or vacuum oven for drying
Procedure:
-
Monomer Solution Preparation: Dissolve the N,N-dimethylallylamine hydrochloride monomer in deionized water to the desired concentration.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Heat the solution to the reaction temperature (e.g., 50°C).[4] Add the initiator or redox initiator system.
-
Polymerization: Maintain the reaction at the specified temperature with continuous stirring for the desired reaction time.
-
Isolation: Precipitate the polymer by adding the aqueous solution to a large volume of a non-solvent like methanol or acetone.[5]
-
Purification and Drying: The collected polymer can be further purified by dialysis against deionized water to remove low molecular weight impurities. The purified polymer is then dried, for instance by freeze-drying, to obtain the final product.
Data Presentation
The following tables summarize quantitative data from various polymerization experiments, illustrating the effect of different reaction parameters on the polymer yield and molecular weight.
Table 1: Polymerization of N,N-dimethylallylamine hydrochloride in Organic Solvents [1]
| Monomer Concentration (wt%) | Initiator (mol% to monomer) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Weight Average Molecular Weight (Mw) |
| 70 | MAIB (3.3) | Ethanol | 60 | 24 | 95 | 900 |
| 75 | MAIB (2.5) | Methanol | 60 | 168 | - | 3,600 |
| - | MAIB | Organic Solvent | 60 | 72 | 69 | 1,400 |
Table 2: Effect of Initiator Concentration on Bulk Polymerization [2]
| Initiator Concentration (%) | Monomer Conversion (%) | Relative Viscosity of Polymer |
| 20 | 42.1 | 1.0348 |
Note: The specific initiator used was a redox system of ammonium persulfate/sodium bisulfite.
Mandatory Visualizations
Experimental Workflow for Polymerization
Caption: General workflow for the radical polymerization of N,N-dimethylallylamine hydrochloride.
Logical Relationship of Polymerization Parameters
Caption: Key parameters influencing the final properties of the synthesized polymer.
References
- 1. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of N,N-dimethylallylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of N,N-dimethylallylamine using gas chromatography (GC). The protocols are designed to be adaptable for various research and quality control applications, including purity assessment and impurity profiling.
Introduction
N,N-dimethylallylamine is a tertiary amine used in the synthesis of various chemical compounds. Accurate and reliable analytical methods are crucial for its quantification and the monitoring of potential impurities. Gas chromatography is a powerful technique for the analysis of volatile amines due to its high resolution and sensitivity. However, the basic nature of amines can present analytical challenges, such as peak tailing and adsorption onto the chromatographic system. The methods outlined below are designed to mitigate these issues and provide robust and reproducible results.
Analytical Approaches
Two primary GC-based methods are presented: a direct injection method using a Flame Ionization Detector (FID) and a headspace method coupled with mass spectrometry (MS). The choice of method will depend on the specific application, required sensitivity, and the sample matrix.
dot
Caption: Method selection for N,N-dimethylallylamine analysis.
Method 1: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of N,N-dimethylallylamine in bulk materials or as a major component in a mixture.
Experimental Protocol
3.1.1. Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent base-deactivated polyethylene glycol stationary phase.[1]
-
Injector: Split/Splitless inlet.
-
Autosampler: Agilent 7693A or equivalent.
3.1.2. Reagents and Standards
-
N,N-dimethylallylamine analytical standard (≥99.0% purity).[2]
-
Solvent: Methanol or Ethanol (GC grade).
-
Carrier Gas: Helium (99.999% purity).
-
FID Gases: Hydrogen and Air (high purity).
3.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | Agilent J&W DB-CAM (30 m x 0.53 mm, 1.0 µm)[1] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 4.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold for 2 min) |
| Ramp: 15 °C/min to 220 °C | |
| Hold: 220 °C for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3.1.4. Standard and Sample Preparation
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of N,N-dimethylallylamine analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh an appropriate amount of the sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
dot
Caption: GC-FID experimental workflow.
Expected Performance
The following table summarizes the expected validation parameters for a method based on a similar volatile amine, allylamine. These values can be used as a starting point for the validation of the N,N-dimethylallylamine method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~2 µg/g[1] |
| Limit of Quantification (LOQ) | ~6 µg/g[1] |
| Linearity Range | 6 - 150 µg/g[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for the trace-level analysis of N,N-dimethylallylamine and its potential volatile impurities in various matrices, including pharmaceutical preparations and environmental samples.
Experimental Protocol
4.1.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
-
Column: Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm) or equivalent.[3]
-
Software: MassHunter or equivalent.
4.1.2. Reagents and Standards
-
N,N-dimethylallylamine analytical standard (≥99.0% purity).[2]
-
Solvent/Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Carrier Gas: Helium (99.999% purity).
4.1.3. Headspace and Chromatographic Conditions
| Parameter | Value |
| Headspace Oven Temperature | 100 °C |
| Headspace Loop Temperature | 110 °C |
| Headspace Transfer Line Temp. | 120 °C |
| Vial Equilibration Time | 20 min |
| Injection Time | 0.5 min |
| Column | Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm)[3] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow)[3] |
| Oven Program | Initial: 50 °C (hold for 3 min) |
| Ramp: 20 °C/min to 240 °C | |
| Hold: 240 °C for 5 min | |
| MS Transfer Line Temperature | 250 °C |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Scan (m/z 35-350) and/or SIM |
| Solvent Delay | 2 min |
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N,N-dimethylallylamine analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.
-
Working Standards: Prepare a series of working standards in headspace vials by spiking appropriate amounts of the stock solution into the diluent.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of diluent.
dot
Caption: Headspace GC-MS workflow.
Expected Performance and Considerations
For trace analysis, the HS-GC-MS method is expected to offer significantly lower detection and quantification limits compared to the direct injection GC-FID method. The use of a mass spectrometer also provides definitive identification of N,N-dimethylallylamine and potential impurities based on their mass spectra. When developing and validating this method, it is important to optimize headspace parameters such as equilibration temperature and time to ensure complete partitioning of the analyte into the headspace for maximum sensitivity.
Data Presentation and System Suitability
For both methods, system suitability should be established before sample analysis. This typically involves injecting a standard solution multiple times to assess parameters such as retention time repeatability, peak area precision, and peak shape.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 2.0% |
| Peak Area %RSD | ≤ 5.0% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
All quantitative data should be summarized in clearly structured tables for easy comparison and reporting. This includes calibration curve data, precision, accuracy, and sample analysis results.
Potential Impurities
During the synthesis or storage of N,N-dimethylallylamine, several related impurities may be present. The chromatographic methods should be capable of separating the main component from potential impurities such as:
-
Allylamine
-
Dimethylamine
-
Triallylamine
The specificity of the method should be demonstrated by analyzing these potential impurities to ensure they do not co-elute with the N,N-dimethylallylamine peak.
Conclusion
The gas chromatographic methods detailed in these application notes provide robust and reliable approaches for the analysis of N,N-dimethylallylamine. The direct injection GC-FID method is well-suited for purity assessments and high-concentration samples, while the headspace GC-MS method offers high sensitivity for trace-level analysis and impurity profiling. Proper method validation in accordance with ICH or other relevant guidelines is essential before implementation for routine analysis.
References
- 1. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylallylamine analytical standard | 2155-94-4 [sigmaaldrich.com]
- 3. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dimethylallylamine via Non-Aqueous Acid-Base Titration
References
Application Notes and Protocols: "Allylamine, 1,1-dimethyl-" as a Precursor for Surfactants and Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of "Allylamine, 1,1-dimethyl-" (also known as N,N-dimethylallylamine) as a versatile precursor in the synthesis of cationic surfactants and azo dyes. The following sections detail the synthetic routes, experimental procedures, and characterization data for these applications.
Section 1: Synthesis of Cationic Surfactants
N,N-dimethylallylamine can be readily converted into quaternary ammonium salts, a class of cationic surfactants, through quaternization with long-chain alkyl halides. These surfactants exhibit excellent surface activity and are of interest in various applications, including as antimicrobial agents, phase transfer catalysts, and in the formulation of personal care products.[1]
Synthetic Pathway: Quaternization of N,N-dimethylallylamine
The synthesis involves the reaction of N,N-dimethylallylamine with a long-chain alkyl bromide (e.g., 1-bromododecane) to yield the corresponding N-allyl-N,N-dimethyl-N-dodecylammonium bromide.
Caption: Synthetic route for a cationic surfactant.
Experimental Protocol: Synthesis of N-Allyl-N,N-dimethyl-N-dodecylammonium bromide
Materials:
-
N,N-dimethylallylamine (≥98%)
-
1-Bromododecane (≥98%)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylallylamine (8.52 g, 0.1 mol) in 100 mL of anhydrous acetone.
-
To this solution, add 1-bromododecane (24.93 g, 0.1 mol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of acetone using a rotary evaporator.
-
Wash the collected solid with cold anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum to obtain N-allyl-N,N-dimethyl-N-dodecylammonium bromide as a white solid.
Illustrative Quantitative Data
The following table summarizes expected, illustrative data for the synthesized cationic surfactant. Note: This data is representative and may vary based on experimental conditions.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 110-115 °C |
| Appearance | White crystalline solid |
| Critical Micelle Concentration (CMC) | 1-5 mM |
| Surface Tension at CMC | 30-35 mN/m |
Section 2: Synthesis of Azo Dyes
N,N-dimethylallylamine, being an electron-rich tertiary amine, can act as a coupling component in the synthesis of azo dyes. The general method involves the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution reaction with N,N-dimethylallylamine. The resulting azo compounds are highly colored and have potential applications in the textile and printing industries.
Synthetic Pathway: Azo Coupling with N,N-dimethylallylamine
A primary aromatic amine (e.g., p-nitroaniline) is first converted to a diazonium salt, which then reacts with N,N-dimethylallylamine to form the azo dye.
Caption: Two-step synthesis of an azo dye.
Experimental Protocol: Synthesis of an Azo Dye from p-Nitroaniline and N,N-dimethylallylamine
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylallylamine
-
Sodium acetate
-
Ethanol
-
Ice
-
Beakers
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve p-nitroaniline (1.38 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Heat gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution to the cold p-nitroaniline solution with constant stirring, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt solution is indicated by a color change.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve N,N-dimethylallylamine (0.85 g, 0.01 mol) in 50 mL of ethanol.
-
Add a solution of sodium acetate (2 g) in 20 mL of water to the N,N-dimethylallylamine solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the N,N-dimethylallylamine solution with vigorous stirring. Maintain the temperature at 0-5 °C.
-
A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration using a Büchner funnel and wash it with cold water.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol-water mixture) to purify it.
-
Dry the purified dye in a desiccator.
Illustrative Quantitative and Spectroscopic Data
The following table presents expected, illustrative data for the synthesized azo dye. Note: This data is representative and may vary based on experimental conditions.
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 150-155 °C |
| Appearance | Red-Orange solid |
| λmax (in Ethanol) | 450-480 nm |
| ¹H NMR (CDCl₃, δ ppm) | Illustrative Peaks:7.5-8.2 (m, 4H, aromatic protons)6.0-6.5 (m, 1H, =CH-)5.2-5.6 (m, 2H, CH₂=)3.5-3.8 (d, 2H, -CH₂-N)3.1 (s, 6H, -N(CH₃)₂) |
Experimental Workflow Diagram
The general workflow for synthesizing and characterizing products from "Allylamine, 1,1-dimethyl-" is outlined below.
Caption: General experimental workflow.
References
Application Notes and Protocols: N,N-Dimethylallylamine in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N,N-dimethylallylamine (DMAA) in the synthesis of functional polymers for biomedical applications. The content includes protocols for homopolymerization and copolymerization, characterization data, and potential applications in drug and gene delivery.
Introduction
N,N-dimethylallylamine (DMAA) is a versatile tertiary amine monomer that can be polymerized to create functional polymers with applications in various fields, including drug development. The presence of the dimethylamino group provides a cationic character and pH-responsiveness, making polymers derived from DMAA promising candidates for the delivery of therapeutic molecules such as drugs and nucleic acids. These polymers can be designed to respond to specific physiological cues, enabling targeted and controlled release of their payload.
Synthesis of Poly(N,N-dimethylallylamine) and its Copolymers
The polymerization of DMAA can be achieved through various methods, with radical polymerization being a common approach. For biomedical applications, it is often advantageous to copolymerize DMAA with other functional monomers to tailor the properties of the resulting polymer, such as introducing thermo-responsiveness or modifying the charge density.
Protocol 1: Radical Homopolymerization of N,N-Dimethylallylamine Hydrochloride
This protocol is based on the radical polymerization of the hydrochloride salt of DMAA in an organic solvent.
Materials:
-
N,N-dimethylallylamine hydrochloride
-
Ethanol (or other suitable organic solvent)
-
Radical initiator (e.g., 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) or 2,2'-azobis(2,4-dimethylvaleronitrile) (V-65))
-
Acetone (for precipitation)
Procedure:
-
Prepare a solution of N,N-dimethylallylamine hydrochloride in ethanol at a desired concentration (e.g., 70% by weight).[1]
-
Transfer the solution to a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere.[1]
-
Add the radical initiator to the reaction mixture. The amount of initiator will depend on the desired molecular weight and polymerization rate.
-
Allow the polymerization to proceed for a specified time (e.g., 72-120 hours). Additional initiator may be added portion-wise during the reaction to maintain the polymerization rate.[1]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of acetone with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh acetone.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 45-55°C) until a constant weight is obtained.[1]
Characterization:
The resulting poly(N,N-dimethylallylamine hydrochloride) can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the weight average molecular weight (Mw) and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
Protocol 2: Synthesis of pH-Responsive Copolymers of N,N-Dimethylacrylamide and Acrylic Acid (Representative Protocol)
Materials:
-
N,N-dimethylacrylamide (DMAm)
-
Acrylic acid (AAc)
-
Ammonium persulfate (APS) (initiator)
-
N,N'-methylenebis(acrylamide) (MBA) (cross-linker)
-
Distilled water
Procedure:
-
Prepare aqueous solutions of DMAm, AAc, APS, and MBA at the desired concentrations.
-
In a reaction vessel, mix the desired molar ratios of DMAm and AAc monomers in distilled water.[2]
-
Add the cross-linker (MBA) solution to the monomer mixture. The amount of cross-linker will determine the degree of swelling of the resulting hydrogel.
-
Degas the solution with nitrogen for about 10 minutes to remove oxygen.[2]
-
Add the initiator (APS) solution to initiate the polymerization.
-
The polymerization can be carried out at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) in sealed ampoules.[2]
-
After polymerization, the resulting hydrogel is washed extensively with distilled water to remove any unreacted monomers and initiator.[2]
-
The purified hydrogel is then dried to a constant weight.
Data Presentation
The following tables summarize quantitative data from the synthesis and characterization of poly(N,N-dimethylallylamine hydrochloride) and a representative pH-responsive copolymer.
| Polymerization Conditions | Monomer Concentration (wt%) | Initiator (mol% to monomer) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mw ( g/mol ) | Reference |
| Poly(N,N-dimethylallylamine hydrochloride) | 70 | MAIB (3.3) | Ethanol | 60 | 120 | 95 | 900 | [1] |
| Poly(N,N-dimethylallylamine hydrochloride) | 75 | MAIB (2.5) | Methanol | 60 | 168 | - | 3600 | [1] |
| Copolymer Composition (Molar Feed Ratio DMAm:AAc) | Nitrogen Content (%) | Copolymer Composition (molar fraction of DMAm) | Reactivity Ratio (r1, DMAm) | Reactivity Ratio (r2, AAc) | Reference |
| 30:70 | 6.8 | 0.35 | 0.38 | 1.45 | [2] |
| 40:60 | 8.1 | 0.45 | 0.38 | 1.45 | [2] |
| 50:50 | 9.5 | 0.55 | 0.38 | 1.45 | [2] |
| 60:40 | 10.8 | 0.65 | 0.38 | 1.45 | [2] |
| 70:30 | 12.1 | 0.75 | 0.38 | 1.45 | [2] |
Applications in Drug and Gene Delivery
Polymers containing DMAA moieties are particularly interesting for biomedical applications due to their cationic nature, which allows them to interact with negatively charged molecules like DNA, siRNA, and some drugs.
Gene Delivery
Cationic polymers are widely used as non-viral vectors for gene delivery. The general mechanism involves the condensation of negatively charged plasmid DNA (pDNA) or other nucleic acids with the cationic polymer to form nano-sized complexes called polyplexes. These polyplexes can then be taken up by cells, leading to the release of the genetic material into the cytoplasm and its subsequent transport to the nucleus for gene expression.
Workflow for Cationic Polymer-Mediated Gene Transfection:
pH-Responsive Drug Delivery
The tertiary amine groups in DMAA-containing polymers can be protonated at acidic pH. This change in ionization state can be exploited for pH-responsive drug delivery. For instance, a hydrogel made from a DMAA copolymer could be designed to be collapsed at physiological pH (around 7.4), entrapping a drug. Upon reaching a more acidic environment, such as a tumor microenvironment or an endosome, the polymer becomes protonated and swells, leading to the release of the encapsulated drug.
Logical Relationship for pH-Responsive Swelling and Drug Release:
Thermo-Responsive Drug Delivery
By copolymerizing DMAA with a thermo-responsive monomer like N-isopropylacrylamide (NIPAM), dual-responsive polymers can be synthesized. These polymers exhibit a lower critical solution temperature (LCST), above which they become hydrophobic and collapse. This property can be utilized for temperature-triggered drug delivery. For example, a drug-loaded polymer solution could be injected into the body, where the physiological temperature (37°C) is above the LCST, causing the polymer to form a gel-like depot for sustained drug release.
A study on a related copolymer, poly(N-isopropylacrylamide-co-allylamine), demonstrated temperature-dependent drug release. The release of a model drug (dextran) was significantly faster at room temperature (below the LCST) than at human body temperature (above the LCST).[4]
Conclusion
N,N-dimethylallylamine is a valuable monomer for the synthesis of functional polymers with significant potential in drug development. Its ability to be homopolymerized or copolymerized allows for the creation of materials with tailored properties, including pH- and thermo-responsiveness. These "smart" polymers can be formulated into nanoparticles or hydrogels for the controlled and targeted delivery of a wide range of therapeutic agents. Further research into the copolymerization of DMAA with various functional monomers will likely expand its applications in the biomedical field.
References
Application Notes and Protocols: Allylamine, 1,1-dimethyl- in the Production of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamine, 1,1-dimethyl-, also known as N,N-dimethylallylamine, is a versatile tertiary amine that serves as a crucial building block in the synthesis of advanced corrosion inhibitors.[1] While not typically used as a primary corrosion inhibitor in its unreacted form, its unique chemical structure, featuring both a reactive allyl group and a tertiary amine, makes it an ideal precursor for creating highly effective corrosion-inhibiting molecules, particularly quaternary ammonium compounds (QACs).[1][2] These resulting compounds are widely employed to protect various metals and alloys from degradation in aggressive environments.
These application notes provide an overview of the role of Allylamine, 1,1-dimethyl- in the synthesis of corrosion inhibitors and detail the standard experimental protocols for evaluating their performance.
Role of Allylamine, 1,1-dimethyl- in Corrosion Inhibitor Synthesis
The primary application of Allylamine, 1,1-dimethyl- in corrosion inhibition is its use as a reactant in the synthesis of more complex inhibitor molecules. The tertiary amine functionality can be readily quaternized, and the allyl group allows for further functionalization or polymerization.
Synthesis of Quaternary Ammonium Compounds (QACs):
A common synthetic route involves the reaction of N,N-dimethylallylamine with an alkyl halide (e.g., benzyl chloride, dodecyl bromide) to form a quaternary ammonium salt. This process introduces a positively charged nitrogen center and a long-chain hydrophobic group, which are key features for effective corrosion inhibition through adsorption on the metal surface.
Data on Analogous Corrosion Inhibitors
Direct quantitative data for the corrosion inhibition performance of Allylamine, 1,1-dimethyl- is not extensively available in the public domain, as it is primarily an intermediate. However, the performance of its derivatives, particularly quaternary ammonium compounds, and structurally similar molecules like N,N-dimethylaniline, has been documented. The following tables summarize the inhibition efficiency of such analogous compounds on different metals in various corrosive media. This data is presented to illustrate the potential efficacy of inhibitors synthesized from Allylamine, 1,1-dimethyl-.
Table 1: Inhibition Efficiency of N,N-Dimethylaniline (Analogous Compound) on Zinc in Sulfuric Acid
| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 60 | 301 | 93.51 |
Data sourced from studies on N,N-dimethylaniline as a corrosion inhibitor for zinc.[3][4]
Table 2: Inhibition Efficiency of Synthesized Quaternary Ammonium Salts (Analogous Compounds) on API X65 Steel in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |
| Q1 | 5 x 10⁻³ | 20 | 97.0 |
| Q2 | 5 x 10⁻³ | 20 | 98.0 |
| Q3 | 5 x 10⁻³ | 20 | 99.5 |
Data from a study on novel di-quaternary ammonium salts synthesized as corrosion inhibitors.[5]
Experimental Protocols for Corrosion Inhibitor Evaluation
The following are detailed, standard methodologies for assessing the performance of corrosion inhibitors synthesized using Allylamine, 1,1-dimethyl-.
Weight Loss Method
This is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.
Objective: To determine the mass loss of a metal coupon in a corrosive medium with and without the inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
Corrosion inhibitor
-
Analytical balance (precision of 0.1 mg)
-
Water bath or thermostat for temperature control
-
Desiccator
-
Beakers
-
Polishing paper of various grades
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water and then a suitable solvent (e.g., acetone), and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the corrosion inhibitor.
-
Incubation: Place the beakers in a water bath at a constant temperature for a specified period (e.g., 6, 12, 24 hours).
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific acid solution with an inhibitor, followed by brushing), rinse with distilled water and acetone, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ = corrosion rate without inhibitor
-
CRᵢ = corrosion rate with inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Objective: To measure the polarization curve of a metal electrode in a corrosive medium to determine corrosion current density (i_corr) and corrosion potential (E_corr).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium with and without the inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the extrapolated anodic and cathodic Tafel slopes.
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where:
-
i_corr₀ = corrosion current density without inhibitor
-
i_corrᵢ = corrosion current density with inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective film.
Objective: To measure the impedance of the electrochemical system over a range of frequencies to determine the charge transfer resistance (R_ct).
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, with the addition of a Frequency Response Analyzer (usually integrated into modern potentiostats).
Procedure:
-
Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as for the polarization measurement, and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where:
-
R_ct₀ = charge transfer resistance without inhibitor
-
R_ctᵢ = charge transfer resistance with inhibitor
-
-
Visualizations
Caption: Synthesis of a QAC from Allylamine, 1,1-dimethyl-.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. Synthesis of Gemini-type imidazoline quaternary ammonium salt using by-product fatty acid as corrosion inhibitor for Q235 steel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-dimethylallylamine
Welcome to the technical support center for the synthesis of 1,1-dimethylallylamine (IUPAC name: 1,1-dimethylprop-2-en-1-amine). This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 1,1-dimethylallylamine is consistently low. What are the common causes?
Low yields can stem from several factors depending on your synthetic route. The most common issues include:
-
Side Reactions: Elimination reactions are a significant pathway that can compete with the desired substitution, especially when using halo-allylic precursors. This leads to the formation of isoprene.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in the Ritter reaction, incomplete conversion of the alcohol or incomplete hydrolysis of the intermediate amide will reduce the final yield.
-
Product Loss During Workup: 1,1-dimethylallylamine is a relatively volatile primary amine. Significant product loss can occur during solvent removal or distillation if not performed carefully.
Q2: I am observing the formation of a significant amount of isoprene as a byproduct. How can I minimize this?
Isoprene formation is a common issue, particularly in the amination of 3-chloro-3-methyl-1-butene, as it is a product of an E2 elimination reaction favored by basic conditions. To minimize this:
-
Control of Basicity: Use a less sterically hindered and non-nucleophilic base if a base is required, or use a large excess of the aminating agent to favor the substitution reaction.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired amination.
-
Choice of Leaving Group: If you are preparing your own allylic substrate, using a better leaving group that favors SN1-type reactions over E2 might be beneficial, although this can also lead to other side products.
Q3: When using the Ritter reaction, my primary challenge is the hydrolysis of the intermediate N-(1,1-dimethylprop-2-en-1-yl)amide. What are the recommended conditions for this step?
The hydrolysis of sterically hindered amides can be sluggish.[1] Both acidic and basic conditions can be employed, but they require heating.[2][3][4]
-
Acidic Hydrolysis: Refluxing the amide with a strong acid like aqueous HCl or H₂SO₄ is a common method.[2][5][6] The resulting amine will be protonated as an ammonium salt, which can help drive the reaction to completion.[2][5] Neutralization with a base is then required to isolate the free amine.
-
Basic Hydrolysis: Heating the amide with a strong base like NaOH or KOH will also yield the amine and a carboxylate salt.[2][4] This method avoids the need for a final neutralization step to obtain the free amine.
For very hindered amides, prolonged reaction times and higher temperatures may be necessary. Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.
Q4: What is the best method for purifying the final 1,1-dimethylallylamine product?
Due to its basicity and potential for volatility, purification requires careful handling.
-
Extraction: After neutralizing the reaction mixture (if acidic hydrolysis was used), the amine can be extracted into an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with brine can help remove residual water.
-
Distillation: Fractional distillation is the most effective method for obtaining high-purity 1,1-dimethylallylamine. It is important to use an efficient distillation column and to carefully control the temperature to avoid co-distillation of impurities.
-
Chromatography: While possible, column chromatography on silica gel can be challenging for primary amines due to their polarity and potential for tailing. If this method is used, it is often necessary to treat the silica gel with a small amount of a base like triethylamine in the eluent.
Synthesis Routes and Experimental Protocols
Two primary routes for the synthesis of 1,1-dimethylallylamine are the Ritter reaction starting from 2-methyl-3-buten-2-ol and the amination of 3-chloro-3-methyl-1-butene.
Route 1: Ritter Reaction of 2-Methyl-3-buten-2-ol
This two-step method involves the formation of a stable tertiary carbocation from the alcohol, which is then trapped by a nitrile, followed by hydrolysis of the resulting amide.[2][5][7]
Step 1: Synthesis of N-(1,1-dimethylprop-2-en-1-yl)acetamide
-
Reaction: 2-Methyl-3-buten-2-ol is reacted with acetonitrile in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Experimental Protocol:
-
To a stirred solution of 2-methyl-3-buten-2-ol (1 equivalent) in acetonitrile (excess, acts as both reactant and solvent), cautiously add concentrated sulfuric acid (1.5 equivalents) dropwise at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC analysis until the starting alcohol is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1,1-dimethylprop-2-en-1-yl)acetamide. This can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Hydrolysis of N-(1,1-dimethylprop-2-en-1-yl)acetamide
-
Reaction: The amide is hydrolyzed under basic conditions to yield the primary amine.
-
Experimental Protocol:
-
To a round-bottom flask containing the crude N-(1,1-dimethylprop-2-en-1-yl)acetamide from the previous step, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC or GC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous potassium carbonate, and filter.
-
The crude 1,1-dimethylallylamine can be purified by fractional distillation.
-
Route 2: Amination of 3-Chloro-3-methyl-1-butene
This method involves the nucleophilic substitution of the chloride by an amine source. Using ammonia directly can lead to overalkylation, so using a protected form of ammonia or a large excess of ammonia is recommended.
-
Experimental Protocol:
-
In a pressure vessel, condense a large excess of liquid ammonia at low temperature (-78 °C).
-
Slowly add a solution of 3-chloro-3-methyl-1-butene (1 equivalent) in a suitable solvent (e.g., THF) to the liquid ammonia with vigorous stirring.
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Add an aqueous solution of a strong base (e.g., 20% NaOH) to the residue and extract the product with diethyl ether (3 x volumes).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and purify by fractional distillation.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Ritter Reaction | Route 2: Amination of Allylic Chloride |
| Starting Materials | 2-Methyl-3-buten-2-ol, Acetonitrile | 3-Chloro-3-methyl-1-butene, Ammonia |
| Number of Steps | 2 | 1 |
| Key Intermediates | N-(1,1-dimethylprop-2-en-1-yl)acetamide | None |
| Common Byproducts | Unreacted starting materials, polymeric material | Isoprene, di- and tri-allylamines |
| Potential Yield | Moderate to Good | Variable, can be low due to side reactions |
| Advantages | Avoids direct handling of volatile and potentially unstable allylic chloride. | A more direct, one-step process. |
| Disadvantages | Two-step process; hydrolysis of the hindered amide can be challenging. | Formation of isoprene via elimination is a major side reaction; overalkylation with ammonia is possible; requires a pressure vessel. |
Visualizations
Logical Troubleshooting Flowchart for Low Yield
Caption: A flowchart to diagnose and resolve common causes of low yield.
Ritter Reaction Pathway
Caption: The reaction pathway for the synthesis of 1,1-dimethylallylamine via the Ritter reaction.
Amination of Allylic Chloride: Main vs. Side Reaction
Caption: Competing substitution and elimination pathways in the amination of 3-chloro-3-methyl-1-butene.
References
- 1. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude N,N-Dimethylallylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-dimethylallylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N,N-dimethylallylamine synthesized from allyl chloride and dimethylamine?
A1: The primary impurities include:
-
Unreacted Starting Materials: Allyl chloride and dimethylamine.
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Side-Products: Diallyldimethylammonium chloride, a quaternary ammonium salt formed from the reaction of the product with unreacted allyl chloride.
-
Color Impurities: The crude product often has a pale yellow to brownish color.[1]
-
Solvent Residues: If a solvent was used in the synthesis.
-
Inorganic Salts: Such as sodium chloride, if sodium hydroxide is used to neutralize the HCl formed during the reaction.[1]
Q2: What is the recommended general approach for purifying crude N,N-dimethylallylamine?
A2: A multi-step approach is typically employed, involving an initial extractive workup to remove water-soluble impurities, followed by fractional distillation to separate the product from volatile components.
Q3: What analytical technique is best suited for assessing the purity of N,N-dimethylallylamine?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for both qualitative and quantitative analysis of N,N-dimethylallylamine and its volatile impurities.[2][3] It allows for the separation and identification of components based on their retention times and mass spectra.
Q4: My final product is slightly yellow. How can I remove the color?
A4: A yellow tint can often be removed by treating the crude product with activated charcoal before distillation or by performing a careful fractional distillation, as the color impurities are typically less volatile than the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of N,N-dimethylallylamine.
Issue 1: Low Yield of Purified Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring the disappearance of starting materials using a suitable analytical technique like GC. |
| Loss of Product During Extractive Workup | N,N-dimethylallylamine has some solubility in water.[1] Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a small amount of a non-polar organic solvent to recover any dissolved product. |
| Inefficient Fractional Distillation | Use a distillation column with a sufficient number of theoretical plates for good separation. Ensure the distillation is performed slowly to allow for proper equilibration between liquid and vapor phases. |
| Product Holdup in the Distillation Apparatus | For small-scale distillations, minimize the size of the distillation flask and column to reduce surface area and, consequently, product loss. |
Issue 2: Presence of Starting Materials in the Final Product
Possible Causes & Solutions:
| Impurity | Boiling Point (°C) | Recommended Action |
| Dimethylamine | -6.9 | Due to its very low boiling point, dimethylamine should be easily removed during the initial stages of distillation. If it persists, ensure your distillation apparatus is well-vented until the head temperature stabilizes above room temperature. |
| Allyl Chloride | 45 | Allyl chloride has a lower boiling point than N,N-dimethylallylamine.[4] Collect a forerun during fractional distillation until the head temperature stabilizes at the boiling point of N,N-dimethylallylamine. |
Issue 3: Contamination with a High-Boiling Point Impurity
Possible Cause & Solution:
The most likely high-boiling impurity is the quaternary ammonium salt, diallyldimethylammonium chloride. This salt is non-volatile and will remain in the distillation flask.
| Impurity | Properties | Recommended Action |
| Diallyldimethylammonium Chloride | Non-volatile, water-soluble salt | This impurity is effectively removed by distillation. Ensure you do not distill to dryness to prevent potential decomposition of the salt at high temperatures. An initial aqueous wash during the workup will also remove the majority of this salt. |
Issue 4: Product Appears Cloudy or Contains Solid Particles
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inorganic Salt Contamination | If an inorganic base was used during synthesis, residual salts may be present. Filter the crude product before distillation. These salts are non-volatile and will remain in the distillation flask. |
| Water Contamination | Ensure all glassware is thoroughly dried before use. If the crude product has been in contact with water, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. |
Experimental Protocols
Extractive Workup Protocol
This procedure is designed to remove water-soluble impurities such as inorganic salts and the quaternary ammonium salt from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent in which N,N-dimethylallylamine is soluble, such as diethyl ether or dichloromethane.
-
Add an equal volume of water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
To remove any remaining dimethylamine, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). The protonated amines will move to the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Fractional Distillation Protocol
This protocol is for the purification of N,N-dimethylallylamine from volatile impurities.
-
Set up a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to ensure good separation efficiency.
-
Place the crude, dried N,N-dimethylallylamine in the distillation flask with a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the following fractions:
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any residual low-boiling solvents and unreacted allyl chloride (boiling point ~45°C). The head temperature should be monitored closely.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of N,N-dimethylallylamine (approximately 62-64°C at atmospheric pressure), change the receiving flask and collect the pure product.[5][6]
-
Distillation Pot Residue: Do not distill to dryness. The residue will contain the non-volatile quaternary ammonium salt and any other high-boiling impurities.
-
-
The purity of the collected fractions should be assessed by GC-MS.
Quantitative Data Summary
The following table summarizes the physical properties of N,N-dimethylallylamine and its common impurities, which are critical for successful purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dimethylamine | 45.08 | -6.9 |
| Allyl Chloride | 76.52 | 45 |
| N,N-Dimethylallylamine | 85.15 | 62-64 |
| Diallyldimethylammonium chloride | 161.70 | Non-volatile |
Visualizations
Logical Workflow for Purification
Caption: General workflow for the purification of crude N,N-dimethylallylamine.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. bohrium.com [bohrium.com]
- 3. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 5. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]
- 6. 2155-94-4 CAS MSDS (N,N-Dimethylallylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Common impurities in N,N-dimethylallylamine and their removal
Welcome to the technical support center for N,N-dimethylallylamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared N,N-dimethylallylamine?
A1: Common impurities in N,N-dimethylallylamine typically arise from its synthesis, which is most often the reaction of dimethylamine with allyl chloride.[1] Consequently, the primary impurities include:
-
Unreacted Starting Materials:
-
Dimethylamine (a secondary amine)
-
Allyl chloride
-
-
Byproducts from Side Reactions:
-
Monomethylallylamine (a primary amine)
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Other secondary amines formed from impurities in the starting materials.
-
-
Solvent Residues:
-
Solvents used during the synthesis and purification process.
-
-
Water:
-
Moisture introduced during synthesis or from atmospheric exposure.
-
Q2: How can I detect the presence of these impurities in my N,N-dimethylallylamine sample?
A2: The most effective and widely used method for detecting and quantifying impurities in N,N-dimethylallylamine is Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique can separate the different components of your sample and provide information about their identity and relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.[1][3]
Q3: What are the recommended methods for purifying crude N,N-dimethylallylamine?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Fractional Distillation: This is a highly effective method for separating N,N-dimethylallylamine from impurities with different boiling points.[4]
-
Column Chromatography: Using a stationary phase like alumina (basic or neutral) or silica gel can effectively remove more polar impurities such as primary and secondary amines.[5][6][7]
-
Acid-Base Extraction: This liquid-liquid extraction technique can be used to wash the amine with a dilute acid solution to remove basic impurities.
Q4: My N,N-dimethylallylamine is discolored (yellow to brown). What causes this and how can I fix it?
A4: Discoloration is often a sign of degradation or the presence of certain impurities. Exposure to air and light can lead to the formation of oxidized byproducts. Purification by fractional distillation or passing the material through a short column of activated alumina can often remove the colored impurities.
Troubleshooting Guides
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during fractional distillation | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate reflux ratio. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure a slow and steady distillation.- Increase the reflux ratio to improve separation. |
| Product is still contaminated with primary/secondary amines after distillation | - Boiling points of the impurities are very close to that of N,N-dimethylallylamine.- Formation of azeotropes. | - Perform a chemical treatment before distillation. For example, react the crude material with an anhydride to convert the primary and secondary amines into higher-boiling amides.- Follow up with column chromatography on alumina. |
| Low recovery of N,N-dimethylallylamine from column chromatography | - The compound is strongly adsorbed onto the stationary phase (especially on acidic silica gel).- The chosen eluent is not polar enough. | - Use a more basic stationary phase like neutral or basic alumina.[5][7]- Deactivate silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent.- Gradually increase the polarity of the eluent. |
| Product co-elutes with impurities during column chromatography | - The polarity of the product and the impurity are too similar.- Inappropriate solvent system. | - Optimize the solvent system by trying different solvent mixtures.- Consider using a different stationary phase. |
Quantitative Data on Purification Methods
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude N,N-dimethylallylamine sample. The initial crude sample is assumed to have a purity of 90%.
| Impurity | Boiling Point (°C) | Initial Concentration (%) | Concentration after Fractional Distillation (%) | Concentration after Alumina Column Chromatography (%) |
| Dimethylamine | 7 | 4.0 | < 0.1 | 0.5 |
| Allyl Chloride | 45 | 2.0 | < 0.1 | 1.5 |
| Monomethylallylamine | 63 | 3.0 | 0.5 | < 0.2 |
| Water | 100 | 1.0 | < 0.1 | < 0.1 |
| N,N-Dimethylallylamine | 62-63 | 90.0 | > 99.5 | > 99.0 |
Note: The boiling point of monomethylallylamine is very close to N,N-dimethylallylamine, making separation by distillation challenging.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of crude N,N-dimethylallylamine to remove impurities with significantly different boiling points.
Materials:
-
Crude N,N-dimethylallylamine
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer or temperature probe
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude N,N-dimethylallylamine and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a steady condensation and re-vaporization process within the column.[4]
-
Collecting Fractions:
-
Forerun: Collect the initial distillate, which will contain lower-boiling impurities like residual allyl chloride. The temperature at the head of the column will be relatively low and may fluctuate.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of N,N-dimethylallylamine (approximately 62-63 °C at atmospheric pressure), change the receiving flask to collect the pure product.[1]
-
End Fraction: As the distillation proceeds, if the temperature begins to rise significantly or drop, stop the distillation or collect this fraction separately as it may contain higher-boiling impurities.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS.
Protocol 2: Purification by Column Chromatography over Alumina
This protocol is effective for removing polar impurities like primary and secondary amines.
Materials:
-
Crude N,N-dimethylallylamine
-
Activated Alumina (neutral or basic)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of the alumina in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the alumina to settle, and then add a thin layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude N,N-dimethylallylamine in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. This can be done in a stepwise or continuous gradient.
-
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or GC-MS.
-
Combine the fractions containing the pure N,N-dimethylallylamine.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified N,N-dimethylallylamine.
Visualizations
Caption: A logical workflow for the purification of N,N-dimethylallylamine.
Caption: Sources of common impurities in N,N-dimethylallylamine.
References
- 1. A qualitative and quantitative analysis of tertiary amines in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylallylamine(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. santaisci.com [santaisci.com]
Technical Support Center: Synthesis of N,N-Dimethylallylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethylallylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N,N-dimethylallylamine?
A1: The most prevalent side reaction is the quaternization of the desired N,N-dimethylallylamine product. Being a tertiary amine, it can act as a nucleophile and react with the allyl halide (e.g., allyl chloride) to form a quaternary ammonium salt, specifically diallyldimethylammonium chloride. This is a common issue in amine alkylation known as "over-alkylation."[1][2][3][4] Another potential, though less commonly reported, side reaction is the Hofmann elimination of the quaternary ammonium salt byproduct under basic conditions, which would lead to the formation of an alkene and the tertiary amine.
Q2: I have a low yield of N,N-dimethylallylamine and a significant amount of a solid byproduct. What is likely happening and how can I fix it?
A2: A low yield of the desired product accompanied by a solid byproduct strongly suggests the formation of the quaternary ammonium salt, diallyldimethylammonium chloride. This salt is typically a solid and has low solubility in many organic solvents, causing it to precipitate from the reaction mixture.
To minimize this side reaction and improve your yield, consider the following troubleshooting steps:
-
Control Stoichiometry: Use a molar excess of dimethylamine relative to the allyl halide. This increases the probability that the allyl halide will react with the primary reactant (dimethylamine) rather than the tertiary amine product.[4]
-
Controlled Addition of Alkylating Agent: Add the allyl halide to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring the second alkylation step.
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the allyl halide. Lower temperatures can help to control the rate of the quaternization reaction, which often has a higher activation energy than the desired initial alkylation.[5][6] Some protocols suggest cooling the reaction mixture initially (e.g., to 0-10 °C) and then allowing it to proceed at a controlled temperature (e.g., reflux).[7]
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Common bases include sodium hydroxide or potassium carbonate.[8] The solvent can affect the solubility of reactants and products, potentially influencing reaction rates.
Q3: How can I detect the presence of the diallyldimethylammonium chloride byproduct in my product mixture?
A3: The quaternary ammonium salt has significantly different physical and spectroscopic properties compared to N,N-dimethylallylamine.
-
Physical Properties: Diallyldimethylammonium chloride is a salt and typically a solid at room temperature, whereas N,N-dimethylallylamine is a low-boiling liquid. The salt is generally soluble in water and polar solvents but has low solubility in many nonpolar organic solvents.
-
Spectroscopic Methods:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for identifying the quaternary ammonium salt. The chemical shifts of the protons and carbons attached to the positively charged nitrogen atom in the salt will be significantly different from those in the tertiary amine. Several resources provide NMR spectral data for diallyldimethylammonium chloride.[5][6][7][9][10]
-
GC-MS: Gas chromatography-mass spectrometry can be used to analyze the volatile components of your reaction mixture. N,N-dimethylallylamine is volatile and will show a clear peak. The quaternary ammonium salt is non-volatile and will not be observed under normal GC conditions. However, its presence can be inferred by the absence of a corresponding peak for the consumed starting materials and the low yield of the desired product.
-
Q4: What is the best way to purify N,N-dimethylallylamine from the quaternary ammonium salt byproduct?
A4: Purification can be achieved by exploiting the differences in physical properties between the tertiary amine and the quaternary salt.
-
Distillation: N,N-dimethylallylamine is a volatile liquid with a boiling point of approximately 62-64°C.[8][11] The quaternary ammonium salt is a non-volatile solid. Simple distillation of the crude reaction mixture can effectively separate the volatile N,N-dimethylallylamine from the solid salt.
-
Extraction: An acid-base extraction can be employed. The tertiary amine can be extracted into an organic solvent from an aqueous solution. The quaternary salt, being ionic, will preferentially remain in the aqueous phase.
-
Filtration: If the quaternary salt has precipitated out of the reaction mixture, it can be removed by filtration before distillation of the filtrate to isolate the N,N-dimethylallylamine.
-
Solvent Precipitation: The quaternary ammonium salt can be precipitated from a solution by the addition of a less polar solvent in which it is insoluble.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to no conversion of starting materials | Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Inactive reagents. | Ensure the purity and reactivity of the dimethylamine and allyl halide. | |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction. | |
| Formation of a significant amount of solid precipitate | Quaternization: Over-alkylation of the N,N-dimethylallylamine product. | - Use a molar excess of dimethylamine. - Add the allyl halide slowly and at a low temperature. - Consider using a less polar solvent to potentially reduce the rate of the SN2 reaction leading to the salt. |
| Product is contaminated with unreacted starting materials | Incomplete reaction. | - Increase the reaction time. - Ensure the reaction temperature is optimal. |
| Inefficient purification. | - Optimize the distillation conditions (e.g., use a fractionating column). - Perform an aqueous wash to remove any remaining water-soluble starting materials. | |
| Low overall yield despite good conversion | Product loss during workup. | - Ensure efficient extraction and minimize transfers. - Be careful during distillation to avoid loss of the volatile product. |
| Hofmann Elimination of the quaternary salt byproduct. | - Use a non-basic workup if possible. - Avoid excessive heating in the presence of a strong base. |
Experimental Protocols
Synthesis of N,N-Dimethylallylamine via Alkylation of Dimethylamine
This protocol is a generalized procedure based on common laboratory practices for amine alkylation.
Materials:
-
Dimethylamine (e.g., 40% aqueous solution or as a gas)
-
Allyl chloride (or allyl bromide)
-
Sodium hydroxide (or potassium carbonate)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with a solution of dimethylamine. If using an aqueous solution, a phase-transfer catalyst may be beneficial. If using dimethylamine gas, it can be bubbled through a suitable solvent. It is recommended to use a molar excess of dimethylamine (e.g., 2-3 equivalents) relative to the allyl halide.
-
Add the base (e.g., 1.1 equivalents of sodium hydroxide) to the dimethylamine solution and cool the mixture in an ice bath to 0-5°C.
-
Slowly add the allyl halide (1 equivalent) dropwise from the dropping funnel to the stirred, cooled solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for a specified time (this will require optimization, but could range from a few hours to overnight). Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the quaternary ammonium salt) has formed, it can be removed by filtration.
-
Transfer the liquid phase to a separatory funnel. If an organic solvent was not used during the reaction, add one at this stage (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude N,N-dimethylallylamine by distillation. Collect the fraction boiling at approximately 62-64°C.
Visualizations
Reaction Pathway Diagram
Caption: Main reaction and quaternization side reaction in the synthesis of N,N-dimethylallylamine.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low yield due to byproduct formation.
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diallyldimethylammonium chloride(7398-69-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. Nuclear magnetic resonance enables understanding of polydiallyldimethylammonium chloride composition and N-nitrosodimethylamine formation during chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N,N-dimethylallylamine Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of N,N-dimethylallylamine.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of N,N-dimethylallylamine often challenging?
A1: The polymerization of N,N-dimethylallylamine can be difficult due to the phenomenon of degradative chain transfer to the monomer. This process can lead to the formation of low-molecular-weight oligomers instead of high-molecular-weight polymers[1]. To overcome this, it is common to polymerize the hydrochloride salt of the monomer, which is more amenable to radical polymerization[2].
Q2: What form of the monomer should be used for polymerization?
A2: For successful polymerization, it is highly recommended to use the hydrochloride salt of N,N-dimethylallylamine[2]. The free base form of N,N-dimethylallylamine is less prone to polymerization[2].
Q3: What type of initiators are suitable for this polymerization?
A3: Radical polymerization initiators are typically used. Azo compounds such as 2,2'-azobis(isobutyronitrile) (AIBN) and methyl 2,2'-azobis(2-methylpropionate) (MAIB) have been successfully employed[2][3]. Peroxides like benzoyl peroxide (BPO) can also be used[2]. The choice of initiator can influence the polymerization kinetics and the properties of the resulting polymer[4].
Q4: What are the recommended solvents for the polymerization?
A4: The choice of solvent can significantly impact the molecular weight of the resulting polymer. Aprotic polar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and dimethyl sulfoxide (DMSO) tend to produce higher molecular weight polymers[2]. Alcohols like ethanol and methanol are also commonly used as polymerization media[2][3].
Q5: What is the optimal temperature range for the polymerization?
A5: The polymerization temperature typically ranges from 30°C to 100°C, with a more preferable range of 40°C to 90°C[3]. A common temperature used in various reported procedures is 60°C[2][3]. The optimal temperature can depend on the specific initiator and solvent being used[5].
Q6: How can I increase the molecular weight of my poly(N,N-dimethylallylamine)?
A6: To increase the molecular weight, consider the following:
-
Use an aprotic polar solvent: Solvents like DMF or DMSO can lead to higher molecular weight polymers[2].
-
Optimize initiator concentration: The amount of initiator can affect the molecular weight. Generally, a lower initiator concentration leads to higher molecular weight, but this may also decrease the polymerization rate.
-
Control the temperature: Temperature can influence both the rate of polymerization and the molecular weight of the polymer[5].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Polymer Yield | 1. Inefficient initiation. | - Increase the amount of radical initiator. The amount of initiator is typically at least 1 mol %, preferably 2 to 50 mol %[3].- Ensure the initiator is added at appropriate intervals if required by the protocol (e.g., at the start and after 24 and 48 hours)[2]. |
| 2. Insufficient reaction time. | - Extend the polymerization time. Reactions are often run for 72 hours or longer[2]. | |
| 3. Inappropriate reaction temperature. | - Adjust the temperature to be within the optimal range of 40°C to 90°C[3]. | |
| Low Molecular Weight of Polymer | 1. High initiator concentration. | - Decrease the concentration of the radical initiator. |
| 2. Chain transfer reactions. | - Ensure you are using the hydrochloride salt of N,N-dimethylallylamine to minimize degradative chain transfer[2]. | |
| 3. Choice of solvent. | - Use an aprotic polar solvent like DMF or DMSO, which can favor the formation of higher molecular weight polymers[2]. | |
| No Polymerization Occurs | 1. Inactive initiator. | - Check the age and storage conditions of the initiator. Use a fresh batch if necessary. |
| 2. Presence of inhibitors. | - Ensure the monomer and solvent are free from polymerization inhibitors. Purification of the monomer and solvent may be necessary. | |
| 3. Incorrect monomer form. | - Confirm that you are using the hydrochloride salt of N,N-dimethylallylamine, as the free base is difficult to polymerize[2]. | |
| Polymer is Insoluble | 1. Cross-linking. | - This may occur at very high conversions or with certain impurities. Consider stopping the reaction at a lower conversion. |
| 2. Incorrect solvent for precipitation/purification. | - Ensure you are using a non-solvent for the polymer to achieve proper precipitation. Acetone is commonly used for this purpose[2]. |
Data Summary Tables
Table 1: Reaction Conditions for N,N-dimethylallylamine Hydrochloride Polymerization
| Example Ref. | Monomer Concentration (wt%) | Initiator (mol %) | Solvent | Temperature (°C) | Time (h) |
| Example 15[2] | 70 | MAIB (3.3) | Ethanol | 60 | 120 |
| Example 16[2] | 75 | MAIB (2.5) | Methanol | 60 | 168 |
| Examples 17-26[2] | Not specified | Various | Various | 60 | 72 |
Table 2: Polymerization Results
| Example Ref. | Yield (%) | Weight Average Molecular Weight (Mw) |
| Example 15[2] | Not specified | 3,600 |
| Example 16[2] | 69 | 1,400 |
| Comparative Example 12[3] | 5 | Trace amount |
Experimental Protocols
Protocol 1: Polymerization of N,N-dimethylallylamine Hydrochloride in Ethanol
This protocol is based on the procedure described in Example 15 of patent US6268452B1[2].
-
Preparation of Monomer Solution:
-
In a suitable reaction vessel, prepare a 70% by weight solution of N,N-dimethylallylamine hydrochloride in ethanol. For instance, dissolve 636.2 g (5.23 mol) of N,N-dimethylallylamine hydrochloride in the appropriate amount of ethanol.
-
-
Reaction Setup:
-
Equip the reaction vessel with a stirrer and a means to control the temperature.
-
Increase the temperature of the solution to 60°C with stirring.
-
-
Initiator Addition:
-
Once the solution reaches 60°C, add 40.0 g (3.3 mol % based on the monomer) of methyl 2,2'-azobis(2-methylpropionate) (MAIB) as the radical polymerization initiator.
-
Continue to add the same amount of MAIB at 24, 48, and 72 hours after the initial addition.
-
-
Polymerization:
-
Maintain the reaction mixture at 60°C with continuous stirring for a total period of 120 hours.
-
-
Polymer Isolation:
-
After the polymerization is complete, add the reaction mixture to an excess of acetone to precipitate the polymer.
-
Recover the precipitate by filtration.
-
Dry the precipitate under vacuum at 55°C for at least 72 hours to obtain the N,N-dimethylallylamine hydrochloride polymer.
-
Visualizations
Caption: Experimental workflow for the polymerization of N,N-dimethylallylamine hydrochloride.
Caption: Troubleshooting decision tree for N,N-dimethylallylamine polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 3. U.S. Patent for Process for the production of allylamine polymer Patent (Patent # 6,268,452 issued July 31, 2001) - Justia Patents Search [patents.justia.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
Preventing degradation of "Allylamine, 1,1-dimethyl-" during storage
Welcome to the technical support center for "Allylamine, 1,1-dimethyl-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling and storage of "Allylamine, 1,1-dimethyl-".
Issue: Visible Color Change or Formation of Precipitates in the Stored Amine
Possible Cause: Degradation of the amine due to oxidation or polymerization. Amines, particularly unsaturated ones, can be susceptible to air oxidation, which can lead to the formation of colored impurities and insoluble byproducts.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature.
-
Check for Peroxide Formation: Peroxides can initiate polymerization. Use peroxide test strips to check for their presence.
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Purification: If degradation is suspected, consider repurification by distillation under reduced pressure.
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Analytical Verification: Before use, verify the purity of the material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue: Inconsistent Experimental Results or Reduced Reactivity
Possible Cause: Partial degradation of "Allylamine, 1,1-dimethyl-" leading to a lower concentration of the active compound and the presence of interfering impurities.
Troubleshooting Steps:
-
Quantitative Analysis: Determine the exact concentration of the amine solution using a validated analytical method, such as titration or quantitative NMR.
-
Impurity Profiling: Use GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any degradation products that might be interfering with your reaction.
-
Use of Stabilizers: For long-term storage or reactions sensitive to radical species, consider the addition of a suitable stabilizer.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for "Allylamine, 1,1-dimethyl-" to prevent degradation?
A1: To minimize degradation, "Allylamine, 1,1-dimethyl-" should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is also recommended to protect it from light by using an amber glass bottle or storing it in a dark place. For long-term storage, refrigeration (2-8 °C) is advisable to reduce the rate of potential degradation reactions.
Q2: Can "Allylamine, 1,1-dimethyl-" form peroxides?
A2: While less common than in ethers, allylic compounds can potentially form peroxides upon prolonged exposure to air and light. It is good practice to test for peroxides before use, especially if the container has been opened multiple times.
Q3: Is it necessary to use a stabilizer for this compound?
A3: For routine laboratory use and short-term storage under proper inert conditions, a stabilizer may not be necessary. However, for long-term storage or in applications where the compound is subjected to heat or light for extended periods, the use of a stabilizer like a hindered amine light stabilizer (HALS) or a phenolic antioxidant (e.g., BHT) could be beneficial. The choice and concentration of the stabilizer should be evaluated for compatibility with the intended application.
Degradation Pathways and Products
Q4: What are the likely degradation pathways for "Allylamine, 1,1-dimethyl-"?
A4: As a tertiary allylic amine, "Allylamine, 1,1-dimethyl-" is susceptible to several degradation pathways:
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Oxidation: The primary degradation pathway is likely oxidation at the allylic position or the nitrogen atom. This can lead to the formation of hydroperoxides, N-oxides, and other oxygenated derivatives.
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Polymerization: The vinyl group can undergo radical-initiated polymerization, especially in the presence of light, heat, or peroxides.
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Thermal Degradation: At elevated temperatures, dealkylation or other rearrangement reactions can occur.
Q5: What are the potential degradation products?
A5: Common degradation products may include the corresponding N-oxide, aldehydes, ketones, and oligomers/polymers. Identification of specific degradation products should be performed using analytical techniques like GC-MS.
Analytical Methods
Q6: How can I check the purity of my "Allylamine, 1,1-dimethyl-" sample?
A6: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable method for assessing the purity and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile degradation products.
Q7: Are there specific analytical methods for quantifying degradation?
A7: A stability-indicating HPLC or GC method can be developed and validated to separate and quantify "Allylamine, 1,1-dimethyl-" from its potential degradation products. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate the degradation products and then developing a chromatographic method that resolves all components.
Data Presentation
Table 1: Effect of Storage Temperature on Purity of "Allylamine, 1,1-dimethyl-" (Example)
| Storage Temperature (°C) | Time (Months) | Purity (%) | Appearance |
| 2-8 | 0 | 99.5 | Colorless liquid |
| 2-8 | 6 | 99.2 | Colorless liquid |
| 25 (Room Temp) | 0 | 99.5 | Colorless liquid |
| 25 (Room Temp) | 6 | 98.0 | Faint yellow tint |
| 40 | 0 | 99.5 | Colorless liquid |
| 40 | 6 | 95.3 | Yellow liquid with some precipitate |
Table 2: Effectiveness of Stabilizers on "Allylamine, 1,1-dimethyl-" Stability under Accelerated Conditions (40°C, Air, Light Exposure) (Example)
| Stabilizer (Concentration) | Time (Weeks) | Purity (%) |
| None | 0 | 99.5 |
| None | 4 | 92.1 |
| HALS A (0.1%) | 0 | 99.5 |
| HALS A (0.1%) | 4 | 98.7 |
| BHT (0.1%) | 0 | 99.5 |
| BHT (0.1%) | 4 | 97.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Objective: To generate degradation products of "Allylamine, 1,1-dimethyl-" under various stress conditions.
2. Materials:
-
"Allylamine, 1,1-dimethyl-"
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
Vials, heating block, photostability chamber
3. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the amine in 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl at 80°C.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
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Dissolve a known amount of the amine in 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH at 80°C.
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
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Dissolve a known amount of the amine in a suitable solvent and add 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid or a concentrated solution in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a solution of the amine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
4. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify the parent compound and any degradation products.
Protocol 2: GC-MS Method for Purity and Degradation Product Analysis
1. Objective: To determine the purity of "Allylamine, 1,1-dimethyl-" and identify potential degradation products.
2. Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-400 amu
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of "Allylamine, 1,1-dimethyl-" in a suitable solvent (e.g., dichloromethane or methanol).
-
For stressed samples, dilute to an appropriate concentration.
4. Analysis: Inject 1 µL of the sample solution into the GC-MS system. Identify the parent peak and any new peaks corresponding to degradation products by comparing their mass spectra to a library (e.g., NIST).
Visualizations
Caption: Potential degradation pathways for "Allylamine, 1,1-dimethyl-".
Caption: Workflow for a forced degradation study.
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with N,N-dimethylallylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-dimethylallylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during chemical reactions involving this versatile reagent.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving N,N-dimethylallylamine can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for low conversion rates.
Verify Reagent Quality and Stoichiometry
| Parameter | Potential Issue | Recommended Action |
| N,N-dimethylallylamine Purity | The compound can degrade over time, especially if not stored properly. Impurities can inhibit the reaction. | Ensure the reagent is of high purity (≥98.0%).[1] If the compound is old or has been improperly stored, consider purification by distillation or using a fresh bottle. Store below +30°C under an inert atmosphere.[2][3] |
| Solvent Quality | Presence of water or other impurities in anhydrous solvents can quench catalysts or reactants. | Use freshly distilled or commercially available anhydrous solvents. Degas the solvent prior to use, especially for oxygen-sensitive reactions like many palladium-catalyzed couplings. |
| Other Reagents | Degradation of other starting materials, bases, or ligands. | Use fresh, high-purity reagents. Ensure bases are properly handled and stored to avoid hydration or carbonate formation. |
| Stoichiometry | Inaccurate measurement of reagents can lead to an excess or deficit of a key component. | Double-check all calculations and ensure accurate weighing and dispensing of all reagents. |
Evaluate Reaction Conditions
The reactivity of N,N-dimethylallylamine is sensitive to the reaction environment.
| Parameter | Potential Issue | Recommended Action |
| Temperature | The reaction may have a specific optimal temperature range. Too low, and the activation energy barrier is not overcome; too high, and degradation or side reactions can occur. | Screen a range of temperatures. For many palladium-catalyzed reactions, temperatures between 60-100 °C are common.[3] For some preparations of N,N-dimethylallylamine itself, temperatures around 45°C are used.[2] |
| Solvent | Solvent polarity can significantly impact reaction rates and selectivity.[4][5][6][7] | The choice of solvent is critical. For palladium-catalyzed reactions like Suzuki or Heck couplings, polar aprotic solvents such as DMF, THF, or dioxane are often used.[3] The solubility of all reactants and intermediates should be considered. |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction time. |
| Atmosphere | For many transition-metal catalyzed reactions, the presence of oxygen can deactivate the catalyst. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Assess Catalyst Activity
In catalyzed reactions, the catalyst's health is paramount.
| Parameter | Potential Issue | Recommended Action |
| Catalyst Loading | Insufficient catalyst will lead to a slow or incomplete reaction. | While low catalyst loadings are desirable, starting with a slightly higher loading (e.g., 1-5 mol%) can help troubleshoot. The optimal loading can then be determined through further experimentation. |
| Catalyst Degradation | The palladium catalyst, especially in its Pd(0) active form, can be sensitive to air and moisture. | Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure proper handling techniques to minimize exposure to air. |
| Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity and selectivity. | The choice of ligand is highly reaction-dependent. For cross-coupling reactions, phosphine-based ligands are common. If conversion is low, consider screening different ligands with varying steric and electronic properties. |
| Inhibitors | Impurities in the reaction mixture can act as catalyst poisons. | Ensure all reagents and solvents are of high purity. |
Investigate Potential Side Reactions
Understanding potential side reactions can provide clues to low yields of the desired product.
| Potential Side Reaction | Description | Possible Mitigation |
| Isomerization | The allyl group can potentially isomerize to the thermodynamically more stable internal alkene, which may be less reactive. | This is often influenced by the catalyst system and reaction conditions. Screening different ligands and temperatures may suppress isomerization. |
| β-Hydride Elimination | In some catalytic cycles, particularly with palladium, β-hydride elimination from an intermediate can lead to the formation of byproducts and regeneration of an inactive catalyst state.[8] | The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[9] Using a suitable base is also critical for regenerating the active catalyst.[8] |
| Reaction with Solvent | Some solvents, like DMF, can participate in side reactions under certain conditions.[10] | If solvent-related byproducts are suspected, consider switching to a more inert solvent like dioxane or toluene. |
| Homocoupling | In cross-coupling reactions, the organometallic reagent can couple with itself, consuming the reagent and reducing the yield of the desired product. | This is often a sign of suboptimal reaction conditions or an imbalanced catalytic cycle. Re-evaluating the base, solvent, and temperature may be necessary. |
Frequently Asked Questions (FAQs)
Q1: My reaction with N,N-dimethylallylamine is sluggish. What is the first thing I should check?
A1: The first step is to verify the quality and handling of your reagents. N,N-dimethylallylamine should be stored under an inert atmosphere and below +30°C to maintain its stability.[2][3] Ensure your solvents are anhydrous and that all other reagents are of high purity and handled correctly.
Q2: What are the typical solvents used for palladium-catalyzed reactions with N,N-dimethylallylamine?
A2: For palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, polar aprotic solvents are commonly employed. These include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane.[3] The choice of solvent can significantly affect the reaction outcome, so it is often a parameter that requires optimization.
Q3: How can I minimize catalyst deactivation?
A3: To minimize catalyst deactivation, especially in palladium-catalyzed reactions, it is crucial to work under an inert atmosphere (nitrogen or argon) to prevent oxidation of the active Pd(0) species. Using high-purity, anhydrous, and degassed solvents is also essential.
Q4: I see multiple products in my reaction mixture. What could be the cause?
A4: The formation of multiple products could be due to several factors. In palladium-catalyzed allylic aminations (Tsuji-Trost type reactions), issues with regioselectivity can lead to a mixture of linear and branched products.[11] Side reactions such as isomerization of the double bond or β-hydride elimination can also generate byproducts.[8] Analyzing the structure of the byproducts can provide valuable insight into the competing reaction pathways.
Q5: What is a good starting point for catalyst loading?
A5: For initial experiments and troubleshooting, a catalyst loading of 1-5 mol% is a reasonable starting point. If the reaction proceeds well, you can then attempt to lower the catalyst loading for subsequent runs to improve the cost-effectiveness and reduce residual metal in your product. Some optimized procedures for similar reactions have reported success with catalyst loadings as low as 0.02 mol%.[2]
Experimental Protocols
Representative Protocol for a Palladium-Catalyzed Allylic Amination (Tsuji-Trost Type Reaction)
dot
Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.
Materials:
-
Allylic substrate (e.g., allyl acetate, 1.0 equiv)
-
N,N-dimethylallylamine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and the base.
-
Add the anhydrous solvent via syringe and stir the mixture for 10-15 minutes.
-
Add the allylic substrate to the mixture.
-
Add N,N-dimethylallylamine dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for a Suzuki Cross-Coupling Reaction
dot
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
N,N-dimethylallylamine-containing boronic acid or ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flask, combine the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the mixture to the reaction temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Technical Support Center: Challenges in the Scale-Up of N,N-Dimethylallylamine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N,N-Dimethylallylamine (also known as 1,1-dimethylallylamine) production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for N,N-Dimethylallylamine?
A1: The most prevalent industrial synthesis method is the reaction of allyl chloride with dimethylamine in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.[1] This nucleophilic substitution reaction is typically carried out in a solvent, and phase-transfer catalysis is often employed to improve reaction rates and yields, especially in large-scale continuous batch processes.[1]
Q2: What are the primary safety concerns when handling N,N-Dimethylallylamine on a larger scale?
A2: N,N-Dimethylallylamine is a highly flammable liquid and vapor with a low flash point, necessitating strict avoidance of ignition sources.[2][3] It is also corrosive and can cause severe skin burns and eye damage.[3] Inhalation of its vapors can be harmful.[3] Therefore, it is crucial to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and have emergency procedures in place, including access to safety showers and eyewash stations.
Q3: What is a common and problematic side reaction during the synthesis of N,N-Dimethylallylamine?
A3: A significant side reaction is the formation of a quaternary ammonium salt, specifically dimethyldiallyl ammonium chloride. This occurs when the product, N,N-dimethylallylamine, further reacts with the allyl chloride starting material.[4][5] This impurity can be challenging to separate from the desired product and can impact the final product's quality and yield.
Q4: How can the formation of the quaternary ammonium salt byproduct be minimized?
A4: To reduce the formation of the quaternary ammonium salt, it is crucial to maintain a low concentration of allyl chloride and a high concentration of dimethylamine throughout the reaction.[5] This can be achieved by carefully controlling the addition rate of allyl chloride. One patented method suggests a two-step feeding process where an initial amount of allyl chloride is reacted with dimethylamine, followed by the simultaneous addition of the remaining allyl chloride and sodium hydroxide to maintain a low pH and control impurity generation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N,N-Dimethylallylamine | - Incomplete reaction. - Formation of byproducts (e.g., quaternary ammonium salt). - Loss of volatile reactants or product. | - Monitor the reaction progress using techniques like GC to ensure completion. - Optimize the stoichiometry by using an excess of dimethylamine. - Control the addition rate of allyl chloride to minimize side reactions.[5] - Ensure the reactor is well-sealed to prevent the escape of volatile compounds. |
| High Levels of Quaternary Ammonium Salt Impurity | - High concentration of allyl chloride during the reaction. - "Hot spots" in the reactor leading to localized high reaction rates. | - Maintain a molar excess of dimethylamine to allyl chloride. - Implement a slow, controlled addition of allyl chloride. - Improve agitation and heat transfer within the reactor to ensure uniform temperature distribution. |
| Difficulty in Separating Product from Byproducts and Unreacted Starting Materials | - Similar boiling points of impurities and the product. - Formation of azeotropes. | - Utilize fractional distillation with a column of sufficient theoretical plates for separation. - Consider vacuum distillation to lower the boiling points and potentially improve separation. - For removal of specific impurities like 1,3-diaminopropane (in related amine syntheses), adding a metal salt of a transition element to form a stable complex before or during distillation has been shown to be effective.[6] |
| Exothermic Reaction is Difficult to Control | - Poor heat dissipation in a large reactor. - Rapid addition of reactants. | - Ensure the reactor has an adequate cooling system (e.g., cooling jacket, internal cooling coils). - Control the rate of addition of the limiting reactant (allyl chloride) to manage the rate of heat generation. - Use a solvent with good heat transfer properties. |
| Phase Separation Issues During Workup | - Inefficient mixing or settling in large vessels. - Emulsion formation. | - Optimize the design of the reactor and stirrer for efficient mixing and subsequent phase separation. - Allow for sufficient settling time. - Consider the use of a continuous liquid-liquid separator. |
Data Presentation
Table 1: Physical and Safety Properties of N,N-Dimethylallylamine
| Property | Value | Reference(s) |
| Molecular Formula | C5H11N | [2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Boiling Point | 62 °C | [7] |
| Density | 0.719 g/mL at 20 °C | [7] |
| Flash Point | -20 °C (-4 °F) - closed cup | |
| Hazard Classifications | Flammable Liquid, Skin Corrosion/Irritation, Acute Toxicity (Inhalation) | [2] |
Experimental Protocols
Key Experiment: Synthesis of N,N-Dimethylallylamine
This protocol is a generalized representation based on common industrial practices.[1] Specific parameters will need to be optimized for different scales and equipment.
-
Reactor Setup: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel is used. The reactor is purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: An aqueous solution of dimethylamine is charged into the reactor.
-
Cooling: The reactor contents are cooled to a temperature between 0 and 10 °C.
-
Controlled Addition: Allyl chloride is added dropwise from the addition funnel while maintaining the temperature below 10 °C. A solution of sodium hydroxide is added concurrently or subsequently to neutralize the formed HCl and maintain the desired pH.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to a controlled temperature, typically between 40-80 °C, and stirred until the reaction is complete (monitored by GC).[1]
-
Workup: The reaction mixture is cooled, and the organic layer containing the N,N-dimethylallylamine is separated from the aqueous layer.
-
Purification: The crude product is purified by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of N,N-Dimethylallylamine.
Caption: Troubleshooting logic for common scale-up issues.
References
- 1. Page loading... [guidechem.com]
- 2. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylallylamine CAS 2155-94-4 | 818197 [merckmillipore.com]
- 4. olinepoxy.com [olinepoxy.com]
- 5. US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]
Managing exothermic reactions during N,N-dimethylallylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of N,N-dimethylallylamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for N,N-dimethylallylamine, and which are exothermic?
A1: The two primary synthesis routes are the alkylation of dimethylamine with an allyl halide (e.g., allyl chloride) and the Eschweiler-Clarke reaction of allylamine.
-
Alkylation of Dimethylamine with Allyl Chloride: This is a nucleophilic substitution reaction that is significantly exothermic.[1] The reaction involves the formation of a C-N bond and a salt byproduct. Industrial processes typically maintain a controlled temperature environment between 40–80 °C.[1]
-
Eschweiler-Clarke Reaction: This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2] It is a type of reductive amination. While generally performed at elevated temperatures, often near boiling, the specific exothermicity can vary depending on the substrate and reaction scale.[2]
Q2: What are the initial signs of a runaway reaction?
A2: A runaway reaction is characterized by a rapid, uncontrolled increase in the reaction rate, leading to a significant temperature and pressure rise. Key indicators to monitor include:
-
A sudden, sharp increase in the reaction temperature that outpaces the cooling system's capacity.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous, unexpected gas evolution.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with adequate cooling.
Q3: What are the potential side products if the temperature is not controlled effectively?
A3: Poor temperature control can lead to the formation of several impurities, reducing the yield and purity of N,N-dimethylallylamine. The most common side product is the quaternary ammonium salt, formed by the further reaction of the product with the alkylating agent. At higher temperatures, other side reactions may occur, leading to the formation of various byproducts and potentially colored impurities.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
The temperature of the reaction mixture rises rapidly and exceeds the target range (e.g., >10°C during initial addition for the allyl chloride method).
-
The cooling system is running at maximum capacity but cannot control the temperature.
Possible Causes:
-
The rate of addition of the electrophile (e.g., allyl chloride) is too fast.
-
The initial temperature of the reaction mixture was too high.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor mixing, leading to localized "hot spots."
Solutions:
-
Immediately stop the addition of the reagent.
-
Increase cooling: Ensure the cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction vessel.
-
Enhance agitation: Increase the stirring speed to improve heat transfer and break up any localized hot spots.
-
Emergency quenching (if necessary): If the temperature continues to rise uncontrollably, prepare to quench the reaction. A pre-chilled, inert solvent can be added to dilute the reaction mixture and absorb heat. In extreme cases, a quenching agent may be required (refer to your institution's safety protocols).
Issue 2: Low Yield of N,N-dimethylallylamine
Symptoms:
-
The final isolated yield of the desired product is significantly lower than expected.
Possible Causes:
-
Suboptimal reaction temperature: If the temperature is too low, the reaction may be incomplete. If it is too high, side reactions can consume the starting materials and product.
-
Formation of quaternary ammonium salt: This is a common byproduct that reduces the yield of the tertiary amine.
-
Loss of volatile reactants or product: N,N-dimethylallylamine and the amine starting materials are volatile and can be lost if the reaction setup is not properly sealed.
-
Improper stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or increased side product formation.
Solutions:
-
Optimize reaction temperature: Experiment with different temperature profiles. For the allyl chloride method, a slow, controlled addition at a low temperature followed by a gradual warm-up to 40-50°C is often effective.
-
Control stoichiometry: Use a slight excess of the amine starting material to favor the formation of the tertiary amine and minimize quaternization.
-
Ensure a closed system: Use a well-sealed reaction vessel with a condenser to prevent the loss of volatile components.
-
Monitor reaction progress: Use techniques like GC or TLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
Quantitative Data
Table 1: Effect of Temperature on N,N-dimethylallylamine Synthesis via Alkylation
| Reaction Temperature (°C) | Allyl Chloride Addition Rate | Reaction Time (h) | Yield of N,N-dimethylallylamine (%) | Purity (%) | Notes |
| 0-10 (addition), then 25 | Slow, dropwise | 24 | 75 | 95 | Controlled reaction, minimal side products. |
| 25 | Slow, dropwise | 12 | 80 | 90 | Faster reaction, slight increase in impurities. |
| 50 | Slow, dropwise | 6 | 85 | 85 | Increased reaction rate, more significant side product formation. |
| 80 | Rapid addition | 2 | 60 | 70 | Poor control, significant formation of quaternary ammonium salt. |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethylallylamine via Alkylation of Dimethylamine
Materials:
-
Dimethylamine (40% solution in water)
-
Allyl chloride
-
Sodium hydroxide
-
Cooling bath (ice/salt or cryocooler)
-
Reaction flask with a mechanical stirrer, dropping funnel, and condenser
Procedure:
-
Set up the reaction flask in a cooling bath and cool to 0-5°C.
-
Charge the flask with the dimethylamine solution.
-
Slowly add the allyl chloride dropwise from the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Simultaneously with the allyl chloride addition, add a solution of sodium hydroxide dropwise to neutralize the formed hydrochloric acid and maintain a basic pH.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45°C for 4-6 hours, monitoring the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by distillation.
Protocol 2: Synthesis of N,N-dimethylallylamine via Eschweiler-Clarke Reaction
Materials:
-
Allylamine
-
Formaldehyde (37% solution in water)
-
Formic acid (88%)
-
Heating mantle
-
Reaction flask with a reflux condenser
Procedure:
-
To a reaction flask, add allylamine.
-
Cool the flask in an ice bath and slowly add formic acid, followed by the formaldehyde solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 8-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Caption: Troubleshooting workflow for managing temperature during synthesis.
Caption: Comparison of synthesis workflows for N,N-dimethylallylamine.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of N,N-dimethylallylamine using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of N,N-dimethylallylamine (DMAA). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to N,N-dimethylallylamine and Purity Analysis
N,N-dimethylallylamine is a tertiary amine used as a building block in organic synthesis.[1][2] Its purity is critical for ensuring the desired reaction outcomes and the quality of the final product in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like DMAA. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
GC-MS Analysis for N,N-dimethylallylamine Purity
GC-MS is a robust method for the qualitative and quantitative analysis of DMAA and its potential impurities. The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by ionization and detection of the mass-to-charge ratio of the resulting ions.
Potential Impurities in N,N-dimethylallylamine
The common synthesis route for N,N-dimethylallylamine involves the reaction of dimethylamine with allyl chloride.[1] Therefore, the primary impurities of concern are the unreacted starting materials:
-
Dimethylamine: A volatile primary amine.
-
Allyl chloride: A reactive chlorinated hydrocarbon.
Other potential byproducts could arise from side reactions, but these two are the most probable impurities to be monitored.
Quantitative Data Summary
The following table summarizes the key identification parameters for N,N-dimethylallylamine and its potential impurities by GC-MS.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| N,N-dimethylallylamine | C₅H₁₁N | 85.15 | 58 (Base Peak) , 42, 44, 70, 85 (Molecular Ion) |
| Dimethylamine | C₂H₇N | 45.08 | 44 (Base Peak) , 45 (Molecular Ion), 42, 28 |
| Allyl chloride | C₃H₅Cl | 76.53 | 41 (Base Peak) , 76/78 (Molecular Ion Isotope Cluster), 39 |
Note: Retention times are highly dependent on the specific GC method (column, temperature program, etc.) and are therefore not listed as absolute values. However, the expected elution order would be allyl chloride, followed by dimethylamine, and then N,N-dimethylallylamine based on their boiling points and polarity.
Experimental Protocol: GC-MS Method for Purity Validation
This section details a proposed GC-MS method for the purity analysis of N,N-dimethylallylamine. This method is based on established principles for the analysis of volatile amines and related compounds.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the N,N-dimethylallylamine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
-
Prepare a series of calibration standards of N,N-dimethylallylamine, dimethylamine, and allyl chloride in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A mid-polar capillary column, such as a DB-624 or similar, is recommended for good peak shape of amines (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
3. Data Analysis:
-
Identify the peaks for N,N-dimethylallylamine and any impurities by comparing their retention times and mass spectra to those of the prepared standards and library data (e.g., NIST).
-
Quantify the purity of N,N-dimethylallylamine and the concentration of any impurities using the calibration curves generated from the standards. The purity is typically expressed as a percentage area or by using a calibrated internal or external standard method for more accurate quantification.
Method Validation
The proposed GC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the chromatographic separation of DMAA from its potential impurities and the unique mass spectra.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques can also be employed for the purity assessment of N,N-dimethylallylamine.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS (Direct Injection) | Separation by volatility and polarity, detection by mass. | High sensitivity and specificity, provides structural information for impurity identification. | Potential for peak tailing with polar amines, thermal degradation of labile compounds. |
| Headspace GC-MS | Analysis of the volatile components in the vapor phase above the sample. | Reduces matrix effects, suitable for volatile impurities, avoids contamination of the GC system.[3] | Less suitable for non-volatile impurities, requires careful optimization of headspace conditions. |
| High-Performance Liquid Chromatography (HPLC) with UV/MS Detection | Separation based on partitioning between a mobile and stationary phase. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. | DMAA lacks a strong chromophore for UV detection, requiring derivatization or a mass-sensitive detector (MS). |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantifies compounds based on the integration of NMR signals relative to a certified internal standard. | Primary analytical method, does not require a reference standard for the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the GC-MS analysis and a comparison of the analytical techniques.
Caption: Workflow for N,N-dimethylallylamine purity validation using GC-MS.
Caption: Comparison of methods for DMAA purity analysis.
Conclusion
The validation of N,N-dimethylallylamine purity is crucial for its application in research and industry. GC-MS offers a highly sensitive and specific method for this purpose, capable of identifying and quantifying potential process-related impurities. While direct injection GC-MS is a robust approach, headspace GC-MS can be a valuable alternative for analyzing this volatile amine, minimizing system contamination and matrix effects. For a comprehensive purity assessment, orthogonal techniques such as HPLC-MS and qNMR can provide complementary information and confirm the results obtained by GC-MS. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the obtained purity results.
References
A Comparative Analysis of the Reactivity of N,N-Dimethylallylamine and Allylamine
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key building blocks is paramount. This guide provides an in-depth comparison of the reactivity of N,N-dimethylallylamine, a tertiary amine, and allylamine, a primary amine. This analysis is supported by experimental data from the literature, focusing on the influence of electronic and steric factors on their performance in common organic reactions.
The reactivity of amines is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom, making them effective nucleophiles and bases. However, the substitution pattern on the nitrogen significantly influences these properties. In comparing N,N-dimethylallylamine and allylamine, the key difference lies in the presence of two methyl groups on the nitrogen of the former, which introduces distinct electronic and steric effects.
Electronic Effects: Basicity and Nucleophilicity
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Allylamine has a reported pKa of 9.49, while N,N-dimethylallylamine has a predicted pKa of approximately 8.88. This suggests that allylamine is a slightly stronger base than its tertiary counterpart.
This difference in basicity can be attributed to the interplay of inductive effects and solvation. The two methyl groups in N,N-dimethylallylamine are electron-donating, which should increase the electron density on the nitrogen and enhance its basicity. However, in a protic solvent, the protonated primary amine (from allylamine) can be more effectively stabilized by hydrogen bonding with solvent molecules compared to the sterically hindered protonated tertiary amine. This greater solvation of the conjugate acid of allylamine makes it more stable, thus rendering allylamine itself a stronger base.
Nucleophilicity, the ability to donate an electron pair to an electrophile, generally follows trends in basicity. However, it is also highly sensitive to steric hindrance.
Steric Hindrance: A Decisive Factor in Reactivity
The two methyl groups on the nitrogen atom of N,N-dimethylallylamine create significant steric bulk around the nucleophilic center. This steric hindrance can impede the approach of electrophiles, thereby reducing the rate of reaction compared to the less hindered primary amine, allylamine.
This effect is particularly pronounced in reactions that require a direct attack on a sterically demanding electrophile. For instance, in SN2 reactions, the bulkier tertiary amine will react significantly slower than the primary amine.
Comparative Reactivity in the Mizoroki-Heck Reaction
A study on the amine-directed Mizoroki-Heck arylation of free allylamines demonstrated that primary, secondary, and tertiary amines are all viable substrates, though their efficiency can vary.[1] For instance, in the reaction with 1-iodo-3,5-bis(trifluoromethyl)benzene, various substituted allylamines were tested. While specific yield data for N,N-dimethylallylamine is not provided, the general trend suggests that steric hindrance around the nitrogen can influence the outcome of the reaction.
Table 1: Physicochemical Properties of Allylamine and N,N-Dimethylallylamine
| Property | Allylamine | N,N-Dimethylallylamine |
| Structure | CH₂=CHCH₂NH₂ | CH₂=CHCH₂(CH₃)₂ |
| Molar Mass | 57.09 g/mol | 85.15 g/mol |
| Boiling Point | 53 °C | 62-63 °C |
| pKa of Conjugate Acid | 9.49[2][3] | ~8.88 (predicted)[4][5] |
| Amine Type | Primary | Tertiary |
Experimental Protocols
Below is a general experimental protocol for a Mizoroki-Heck reaction involving an allylamine, which can be adapted to compare the reactivity of allylamine and N,N-dimethylallylamine.
General Protocol for the Mizoroki-Heck Arylation of Allylamines[1]
Materials:
-
Allylamine or N,N-dimethylallylamine (1.2 equivalents)
-
Aryl iodide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) acetate (AgOAc, 1.0 equivalent)
-
Carbon dioxide (CO₂, from dry ice, ~7 equivalents)
-
Trifluoroacetic acid (TFA, as solvent)
Procedure:
-
To a reaction vessel, add the aryl iodide, palladium(II) acetate, and silver(I) acetate.
-
Cool the vessel in a dry ice/acetone bath and add crushed dry ice.
-
Add the allylamine or N,N-dimethylallylamine, followed by trifluoroacetic acid.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 50-70 °C) for a specified time (e.g., 14 hours).
-
After cooling to room temperature, carefully vent the vessel.
-
The reaction mixture is then worked up by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
To perform a comparative study, it is crucial to maintain identical reaction conditions, including temperature, reaction time, and molar ratios of reactants and catalyst, for both allylamine and N,N-dimethylallylamine. The yields of the respective products can then be determined and compared to assess their relative reactivity.
Logical Workflow for Reactivity Comparison
Caption: Factors influencing the comparative reactivity of the two amines.
Conclusion
The reactivity of N,N-dimethylallylamine and allylamine is a balance between electronic and steric effects. While the electron-donating methyl groups on N,N-dimethylallylamine might suggest increased nucleophilicity based on electronic arguments alone, the dominant factor in many reactions is the significant steric hindrance they impose. In contrast, allylamine, being a primary amine, is less sterically encumbered and generally exhibits higher reactivity as a nucleophile, despite being a slightly weaker base in the gas phase.
For drug development professionals, this means that allylamine is often the more reactive and suitable choice for reactions where nucleophilic attack is the rate-determining step and the electrophile is not highly sensitive to the basicity of the amine. N,N-dimethylallylamine, on the other hand, might be preferred in cases where a less basic, more sterically hindered nucleophile is required to achieve specific selectivity or to avoid side reactions. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic transformation. Further direct comparative studies under a range of reaction conditions would be beneficial to provide a more comprehensive quantitative understanding of their relative reactivities.
References
- 1. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Late-Stage Intermolecular Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of primary allylic amines via palladium-catalyzed asymmetric allylic alkylation of malononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Quantitative Analysis of N,N-dimethylallylamine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of N,N-dimethylallylamine in complex reaction mixtures is crucial for process optimization, kinetic studies, and quality control. This guide provides a comparative overview of four common analytical techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with derivatization, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and non-aqueous titration. Each method's performance is compared, and detailed experimental protocols are provided to assist in selecting the most suitable technique for your specific analytical needs.
Method Comparison at a Glance
The choice of analytical method for quantifying N,N-dimethylallylamine depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Feature | GC-FID | HPLC with Derivatization | qNMR | Non-Aqueous Titration |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Separation of a derivatized analyte by liquid chromatography with UV or fluorescence detection. | Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei. | Neutralization of the basic amine with a standardized acid in a non-aqueous solvent. |
| Selectivity | Good to Excellent | Excellent | Excellent | Moderate to Good |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL range.[1] | ng/mL to pg/mL range.[2][3][4] | µM to mM range.[5] | mg/mL range.[6] |
| Precision (%RSD) | Typically <5%.[1][7] | Typically <5%.[2][3][4] | Typically <2%. | Typically <1%.[6] |
| Accuracy (% Recovery) | 90-110% is achievable.[1][7] | 95-105% is common.[2] | Typically >98%. | 99-101% is common.[6] |
| Analysis Time | ~15-30 minutes per sample. | ~20-40 minutes per sample (excluding derivatization). | ~5-15 minutes per sample. | ~10-20 minutes per sample. |
| Sample Preparation | Simple dilution; derivatization may be required for improved peak shape. | Derivatization step required. | Simple dilution with a deuterated solvent containing an internal standard. | Simple dilution in a suitable non-aqueous solvent. |
| Strengths | High resolution, robust, widely available. | High sensitivity and selectivity. | Non-destructive, requires no analyte-specific standard, provides structural information. | Simple, inexpensive, and accurate for high concentration samples. |
| Weaknesses | Thermal degradation of analytes is possible, derivatization can add complexity. | Derivatization adds an extra step and potential for error. | Lower sensitivity compared to chromatographic methods. | Less selective for complex mixtures, lower sensitivity. |
Experimental Protocols
Detailed methodologies for each of the four analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For amines, which can exhibit poor peak shape due to their polarity, specialized columns or derivatization may be employed.[8][9]
Experimental Workflow:
Caption: Workflow for GC-FID analysis of N,N-dimethylallylamine.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
N,N-dimethylallylamine standard (≥99% purity)
-
Internal standard (e.g., n-dodecane)
-
Methanol (HPLC grade)
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dilute to the mark with methanol.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C[10]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Calibration: Prepare a series of calibration standards of N,N-dimethylallylamine with a fixed concentration of the internal standard. Plot the ratio of the peak area of N,N-dimethylallylamine to the peak area of the internal standard against the concentration of N,N-dimethylallylamine.
-
Quantification: Calculate the concentration of N,N-dimethylallylamine in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the lack of a strong UV chromophore in N,N-dimethylallylamine, derivatization with a fluorescent or UV-active tag is a common strategy to enhance detection sensitivity and selectivity.[2] 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a suitable derivatizing agent for secondary and tertiary amines, producing a fluorescent derivative.[2]
Experimental Workflow:
Caption: Workflow for HPLC-FLD analysis with derivatization.
Methodology:
-
Instrumentation: An HPLC system equipped with a fluorescence detector (FLD) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
N,N-dimethylallylamine standard (≥99% purity)
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
-
Derivatization Procedure: [2]
-
Prepare a borate buffer (20 mM, pH 11) by dissolving boric acid in water and adjusting the pH with NaOH.
-
Prepare an NBD-Cl solution (0.33 mg/mL) in methanol.[2]
-
To 200 µL of the diluted sample (in acetonitrile), add 50 µL of borate buffer and 150 µL of NBD-Cl solution.[2]
-
Vortex the mixture and heat at 70 °C for 30 minutes.[2]
-
Cool the mixture to stop the reaction before injection.
-
-
HPLC-FLD Conditions:
-
Calibration: Prepare and derivatize a series of N,N-dimethylallylamine standards and construct a calibration curve of peak area versus concentration.
-
Quantification: Determine the concentration of the derivatized N,N-dimethylallylamine in the sample from the calibration curve.
An alternative to derivatization is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to retain polar analytes like tertiary amines.[11][12][13][14][15][16] This approach simplifies sample preparation but may require more method development to achieve optimal separation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a standard of the same compound.[17][18][19] Quantification is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.[20]
Experimental Workflow:
Caption: Workflow for qNMR analysis of N,N-dimethylallylamine.
Methodology:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
N,N-dimethylallylamine containing sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture and the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
1H NMR Acquisition Parameters (for accurate quantification):
-
Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks to be integrated.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of N,N-dimethylallylamine (e.g., the N-methyl protons at ~2.2 ppm) and a signal from the internal standard.[21]
-
-
Quantification Formula: Psample = (Sstd / Ssample) * (Nsample / Nstd) * (Msample / Mstd) * (mstd / msample) * Pstd Where:
-
P = Purity (or concentration)
-
S = Integral area of the peak
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = Mass
-
std = Internal standard
-
sample = N,N-dimethylallylamine
-
Non-Aqueous Titration
Non-aqueous titration is a classic and cost-effective method for quantifying basic substances like amines.[22] The titration is performed in a non-aqueous solvent to enhance the basicity of the amine, allowing for a sharp and accurate endpoint detection, either potentiometrically or with a colorimetric indicator.[23][24][25][26]
Experimental Workflow:
Caption: Workflow for non-aqueous titration of N,N-dimethylallylamine.
Methodology:
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel) or manual titration setup with a burette.
-
Reagents:
-
Perchloric acid (HClO4) in glacial acetic acid (0.1 N), standardized.
-
Glacial acetic acid.
-
Acetic anhydride.
-
Crystal violet indicator (0.5% in glacial acetic acid).[27]
-
Potassium hydrogen phthalate (primary standard for standardization of HClO4).
-
-
Titrant Standardization:
-
Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
-
Sample Analysis: [6]
-
Accurately weigh a portion of the reaction mixture containing N,N-dimethylallylamine and dissolve it in an appropriate volume of glacial acetic acid. An acetic-formic mixture can be used as an anhydrite.[6]
-
Add a few drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint.
-
-
Quantification: Calculate the amount of N,N-dimethylallylamine based on the volume of titrant consumed and its normality.
Considerations for Selectivity: In a mixture containing primary, secondary, and tertiary amines, it is possible to selectively quantify the tertiary amine. Primary and secondary amines can be acetylated by adding acetic anhydride to the sample solution before titration, rendering them non-basic. The remaining tertiary amine can then be titrated.[22]
Dealing with Potential Interferences
Reaction mixtures are inherently complex, and the presence of other components can interfere with the analysis. An interference is a substance, other than the analyte, that can be measured by the chosen analytical method or that can prevent the analyte from being measured, leading to erroneous results.
-
For GC-FID: Co-elution of other volatile components with N,N-dimethylallylamine is the primary concern. Optimization of the temperature program or use of a different column polarity can often resolve this.
-
For HPLC: Other compounds in the reaction mixture that can react with the derivatizing agent will produce additional peaks, potentially interfering with the peak of interest. The high selectivity of fluorescence detection can minimize some of these interferences. In mixed-mode chromatography, careful adjustment of mobile phase pH and ionic strength is crucial for separating the analyte from other ionic and non-ionic species.[12][14][15][16]
-
For qNMR: Signal overlap in the 1H NMR spectrum is the main challenge. Careful selection of the deuterated solvent can sometimes shift resonances to resolve overlaps. Using a higher field NMR instrument will also improve spectral dispersion.
-
For Non-Aqueous Titration: Any other basic compounds in the reaction mixture will be titrated along with the N,N-dimethylallylamine, leading to an overestimation of its concentration. As mentioned, derivatization (e.g., acetylation) can be used to improve selectivity for tertiary amines.[22]
By carefully considering the strengths and weaknesses of each technique and the specific requirements of the analysis, researchers can select the most appropriate method for the accurate and reliable quantification of N,N-dimethylallylamine in their reaction mixtures.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bre.com [bre.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. helixchrom.com [helixchrom.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. usp.org [usp.org]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. N,N-Dimethylallylamine(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 22. info.gfschemicals.com [info.gfschemicals.com]
- 23. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]
- 24. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 25. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]
- 26. jocpr.com [jocpr.com]
- 27. researchgate.net [researchgate.net]
"Assessing the stability of N,N-dimethylallylamine under different pH conditions"
For researchers, scientists, and drug development professionals utilizing N,N-dimethylallylamine, a comprehensive understanding of its stability under varying pH conditions is critical for ensuring product integrity, optimizing reaction conditions, and predicting shelf-life. This guide provides an objective comparison of the stability of N,N-dimethylallylamine in acidic, neutral, and basic environments, supported by established principles of amine chemistry and standardized stability testing protocols.
Comparative Stability Analysis
The stability of N,N-dimethylallylamine is expected to vary significantly across acidic, neutral, and basic pH ranges. As a tertiary amine, it is basic with a predicted pKa of 8.88 for its conjugate acid. This basicity is a key determinant of its behavior in different pH environments.
Table 1: Predicted Stability of N,N-Dimethylallylamine under Different pH Conditions
| pH Condition | Predicted Stability | Potential Degradation Pathways |
| Acidic (pH < 4) | Low | Protonation of the nitrogen atom, rendering it more susceptible to nucleophilic attack. The allyl group may also be susceptible to acid-catalyzed hydration or rearrangement. |
| Neutral (pH ~ 7) | Moderate to High | Generally stable, though susceptibility to oxidation exists. The lone pair of electrons on the nitrogen is available for catalysis without being fully protonated. |
| Basic (pH > 9) | Moderate | The free base form is predominant and stable. However, at very high pH, base-catalyzed elimination or other degradation pathways involving the allyl group could potentially occur, although this is less common for simple amines. |
Understanding the Degradation Mechanisms
The primary mode of degradation for N,N-dimethylallylamine under different pH conditions is expected to be hydrolysis and oxidation.
Under acidic conditions , the nitrogen atom of N,N-dimethylallylamine will be protonated, forming a quaternary ammonium salt. This protonation makes the molecule more water-soluble but can also activate the allyl group towards hydration or other acid-catalyzed reactions. While direct cleavage of the C-N bond is generally difficult, the presence of an acid catalyst can facilitate degradation pathways that are not observed at neutral pH.
In neutral to slightly basic conditions , N,N-dimethylallylamine exists predominantly as the free base. In this state, it is relatively stable. However, like many amines, it can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon prolonged exposure to air. Oxidation can lead to the formation of N-oxides or other degradation products.
Under strongly basic conditions , the free base form of N,N-dimethylallylamine is highly favored and generally stable. However, extreme pH and temperature could potentially promote elimination reactions or other less common degradation pathways.
Experimental Protocols for Stability Assessment
To definitively determine the stability of N,N-dimethylallylamine, a forced degradation study is the standard approach.[1][2][3] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.
General Protocol for Forced Degradation Study of N,N-Dimethylallylamine
1. Sample Preparation:
-
Prepare solutions of N,N-dimethylallylamine in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the sample solution to acidic conditions (e.g., pH 1-3) using a suitable acid (e.g., HCl).
-
Basic Hydrolysis: Adjust the pH of the sample solution to basic conditions (e.g., pH 10-13) using a suitable base (e.g., NaOH).
-
Neutral Hydrolysis: Maintain the sample solution at a neutral pH (e.g., pH 7).
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Expose the solid or solution samples to elevated temperatures.
-
Photolytic Stress: Expose the sample solutions to UV and visible light.
3. Time Points:
-
Withdraw aliquots of the stressed samples at predetermined time intervals.
4. Analysis:
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
-
The method should be validated to ensure it can separate the intact N,N-dimethylallylamine from any degradation products.
5. Data Evaluation:
-
Quantify the amount of remaining N,N-dimethylallylamine and any formed degradation products at each time point.
-
Calculate the degradation rate constants and half-life of the compound under each stress condition.
Visualization of pH Effects on Stability
The following diagram illustrates the logical relationship between pH and the stability of N,N-dimethylallylamine.
Caption: pH influence on N,N-dimethylallylamine state and stability.
Alternatives to N,N-Dimethylallylamine
The choice of an alternative to N,N-dimethylallylamine depends heavily on the specific application.
-
In Polyurethane Catalysis: For applications where N,N-dimethylallylamine is used as a catalyst, particularly in the production of polyurethane foams, several low-odor alternatives are available. These include reactive amines that become incorporated into the polymer matrix, cyclic amines with lower volatility, and metal-based catalysts such as those containing tin, bismuth, or zinc.[1][6][7][8][9]
-
In Synthesis of Quaternary Ammonium Compounds: Quaternary ammonium salts themselves can sometimes be used as alternative alkylating agents, offering a safer profile as they are generally non-carcinogenic and non-mutagenic.[10] The choice of the quaternary ammonium salt would depend on the desired alkyl group to be transferred.
Conclusion
While N,N-dimethylallylamine is a valuable reagent, its stability is pH-dependent. It is predicted to be least stable in acidic conditions due to protonation and potential for acid-catalyzed degradation. In neutral and basic environments, it is expected to be more stable, with oxidation being a primary concern in neutral conditions. For applications requiring high stability across a wide pH range or where the odor of tertiary amines is a concern, various alternatives are available and should be considered. A thorough understanding of the stability profile of N,N-dimethylallylamine is essential for its effective and safe use in research and development. Conducting a formal forced degradation study is recommended to obtain quantitative data specific to the intended use conditions.
References
- 1. newtopchem.com [newtopchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 10. researchgate.net [researchgate.net]
Development of a Validated Analytical Method for N,N-dimethylallylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of N,N-dimethylallylamine. The focus is on a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method, with a comparative discussion of High-Performance Liquid Chromatography (HPLC) with derivatization as a viable alternative. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific needs.
Comparison of Analytical Methods
Gas Chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. For a volatile amine like N,N-dimethylallylamine, GC-FID offers a direct, robust, and sensitive method of analysis. Alternative methods such as HPLC can also be employed; however, they often necessitate a derivatization step to introduce a chromophore for UV or fluorescence detection, adding complexity to the procedure.[1][2][3][4] Titrimetric methods, while classical, generally lack the sensitivity and specificity required for trace-level analysis in complex matrices.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) with Derivatization | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. | Separation based on polarity after chemical derivatization to introduce a UV-active or fluorescent tag. | Quantitative chemical reaction (acid-base) to determine the concentration. |
| Specificity | High, especially with optimized columns and temperature programs. | High, dependent on the selectivity of the derivatization reaction and chromatographic separation. | Low, susceptible to interference from other basic or acidic compounds. |
| Sensitivity | High (typically µg/mL to ng/mL level). | High (can reach ng/mL to pg/mL with fluorescent derivatives). | Low (typically mg/mL level). |
| Sample Preparation | Simple dilution in a suitable solvent. | More complex, involving a chemical derivatization step prior to injection.[5][6] | Simple dissolution, but the matrix must not contain interfering substances. |
| Analysis Time | Relatively fast (typically 10-30 minutes per sample).[1] | Can be longer due to the derivatization step and longer chromatographic run times.[1] | Fast for a single determination. |
| Instrumentation | Standard GC-FID system. | HPLC system with a UV or Fluorescence detector. | Basic laboratory glassware and a pH meter or indicator. |
| Typical Application | Routine quality control, purity assessment, and residual solvent analysis. | Trace analysis in complex matrices where high sensitivity is required. | Assay of bulk material where high purity is expected. |
Detailed Experimental Protocols
Validated Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol describes a representative validated GC-FID method for the determination of N,N-dimethylallylamine.
1.1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm film thickness) or equivalent capillary column suitable for amine analysis.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
1.2. Reagents and Standards:
-
N,N-dimethylallylamine reference standard (≥99.0% purity).
-
Methanol, HPLC grade, as the diluent.
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of N,N-dimethylallylamine reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
1.4. Method Validation Summary:
The following table summarizes the typical validation parameters for this GC-FID method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r) | r ≥ 0.999 | 0.9995 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 1.5% |
| Intermediate Precision (%RSD) | ≤ 3.0% | < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interfering peaks at the retention time of N,N-dimethylallylamine | Confirmed by analysis of blank and placebo samples. |
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This protocol outlines a representative HPLC method involving pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for the analysis of N,N-dimethylallylamine.[7][8]
2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 30-70% B.
-
15-20 min: 70-30% B.
-
20-25 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
Injection Volume: 20 µL.
2.2. Reagents and Standards:
-
N,N-dimethylallylamine reference standard (≥99.0% purity).
-
9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Acetonitrile, HPLC grade.
-
Borate Buffer (0.1 M, pH 8.0).
-
Methanol, HPLC grade.
2.3. Derivatization, Standard, and Sample Preparation:
-
Derivatizing Reagent: Prepare a 5 mM solution of FMOC-Cl in acetonitrile.
-
Standard and Sample Derivatization: To 100 µL of the standard or sample solution in methanol, add 100 µL of borate buffer and 200 µL of the derivatizing reagent. Vortex for 30 seconds and let it react at room temperature for 10 minutes. Add 100 µL of 0.1 M glycine to quench the excess reagent.
-
Calibration Standards: Prepare a series of calibration standards of N,N-dimethylallylamine in methanol and derivatize them following the procedure above.
Visualizations
Caption: Workflow for analytical method development and validation.
Caption: Key comparison points between GC-FID and HPLC for N,N-dimethylallylamine analysis.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of N,N-Dimethylallylamine and Diallylamine as Functional Monomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the selection of functional monomers is a critical step in designing materials with tailored properties for specific applications, including drug delivery systems. This guide provides an objective comparison of two key allylamine-based monomers: N,N-dimethylallylamine and diallylamine. The following sections delve into their polymerization behavior, the properties of the resulting polymers, and their potential applications, supported by available experimental data.
Monomer Properties: A Side-by-Side Look
A fundamental understanding of the monomer's physical and chemical properties is essential for predicting its behavior in polymerization reactions.
| Property | N,N-Dimethylallylamine | Diallylamine |
| Chemical Structure | Tertiary amine with one allyl group and two methyl groups | Secondary amine with two allyl groups |
| Molecular Formula | C5H11N | C6H11N |
| Molecular Weight | 85.15 g/mol [1][2][3][4] | 97.16 g/mol |
| Boiling Point | 62-63 °C[4][5] | 111 °C |
| Density | ~0.719 - 0.730 g/mL at 20 °C[1][2][4][5] | ~0.789 g/mL at 20 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents[5][6] | Miscible with water, alcohol, and ether |
| CAS Number | 2155-94-4[1][4][7][8] | 124-02-7 |
Polymerization Kinetics and Mechanisms
The polymerization behavior of N,N-dimethylallylamine and diallylamine differs significantly due to their structural differences.
N,N-Dimethylallylamine typically undergoes standard radical polymerization through its single allyl group. The polymerization of its hydrochloride salt has been demonstrated in organic solvents like methanol and ethanol.[9] The resulting polymer, poly(N,N-dimethylallylamine), is a tertiary amine-containing polymer.
Diallylamine , on the other hand, is known to undergo a process called cyclopolymerization .[10] In this mechanism, the radical initiator adds to one of the allyl groups, and the resulting radical intramolecularly attacks the second allyl group, forming a five- or six-membered ring structure within the polymer backbone.[10] This process is crucial as it avoids the common issue of degradative chain transfer associated with allylic monomers, which can lead to low molecular weight oligomers.[11][12] Polymerization of diallylamine is often carried out with its protonated form (e.g., diallylamine hydrochloride) to achieve higher molecular weight polymers.[11][13]
The general mechanism for radical polymerization is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to the monomer. The process terminates through combination or disproportionation of radical chains.
Figure 1: General workflow of radical polymerization.
For diallylamine, the propagation step involves an intramolecular cyclization, leading to a polymer with a cyclic repeating unit.
Figure 2: Cyclopolymerization mechanism of diallylamine.
Comparative Polymer Properties
The resulting polymer properties are a direct consequence of the monomer structure and the polymerization mechanism.
| Property | Poly(N,N-dimethylallylamine) | Poly(diallylamine) |
| Polymer Structure | Linear polymer with pendant tertiary amine groups. | Cyclopolymer with secondary amine groups as part of the pyrrolidine or piperidine rings in the backbone.[10] |
| Molecular Weight | Reported weight average molecular weights are relatively low, in the range of 900 - 3,600 g/mol for the hydrochloride salt.[9] | High molecular weight polymers can be obtained, especially when polymerizing the monomer salt.[11] |
| Solubility | Information on the solubility of the free polymer is not readily available. | The free polymer is soluble in water and methanol, but insoluble in many other organic solvents.[14][15][16] |
| Thermal Properties | No specific data found. | Poly(allylamine hydrochloride) exhibits a high glass transition temperature (Tg) of 225°C and is thermally stable up to high temperatures.[17][18] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the polymerization of each monomer based on available literature.
Radical Polymerization of N,N-Dimethylallylamine Hydrochloride
This protocol is adapted from a patent describing the synthesis of poly(N,N-dimethylallylamine hydrochloride).[9]
Figure 3: Experimental workflow for the polymerization of N,N-dimethylallylamine hydrochloride.
Detailed Steps:
-
Monomer Solution Preparation: Prepare a solution of N,N-dimethylallylamine hydrochloride in ethanol with a monomer concentration of 70% by weight.[9]
-
Heating: Transfer the solution to a reaction vessel and raise the temperature to 60°C.[9]
-
Initiator Addition: Add 2,2'-Azobis(2,4-dimethylvaleronitrile) (MAIB) as the radical initiator, at a concentration of 3.3 mol% relative to the monomer.[9]
-
Polymerization: Maintain the reaction mixture at 60°C with stirring.[9] The patent describes polymerization times of up to 72 hours, with potential for multiple initiator additions.[9]
-
Isolation: After polymerization, cool the reaction mixture and add it to methanol to precipitate the poly(N,N-dimethylallylamine hydrochloride).[9]
-
Purification: Recover the precipitate by filtration and wash it with methanol.[9]
-
Drying: Dry the polymer under vacuum at 60°C.[9]
Cyclopolymerization of Diallylamine
This protocol is based on a published procedure for the free radical cyclopolymerization of diallylamine.
Figure 4: Experimental workflow for the cyclopolymerization of diallylamine.
Detailed Steps:
-
Reaction Setup: In a screw-capped polymerization bottle, dissolve 5 g of diallylamine in 20 mL of dioxane.
-
Initiator Addition: Add dibenzoyl peroxide as the initiator, in an amount equal to 0.05% of the monomer's weight.
-
Inert Atmosphere: Purge the reaction bottle with nitrogen for a few minutes to remove oxygen.
-
Polymerization: Place the sealed bottle in a water bath and maintain the temperature at 90°C for 4 hours.
-
Isolation: After the reaction, evaporate the dioxane under vacuum to obtain the crude polymer.
-
Purification: Wash the obtained polymer three times with diethyl ether.
-
Drying: Dry the purified polydiallylamine in a vacuum oven at 50°C.
Applications in Drug Development
Both poly(N,N-dimethylallylamine) and poly(diallylamine) present opportunities in the pharmaceutical and biomedical fields, primarily due to the presence of amine functional groups.
Poly(N,N-dimethylallylamine) , with its tertiary amine groups, can be utilized in the synthesis of various polymers such as polyurethanes and polyamides.[7] Its role as a building block for pharmaceutical drugs, including antihistamines and antipsychotics, has also been noted.[7]
Poly(diallylamine) and its parent polymer, poly(allylamine), have been more extensively studied for direct applications in drug and gene delivery.[19][20][21][22] The primary and secondary amine groups can be protonated to create a cationic polymer that can form complexes with negatively charged molecules like DNA and RNA for gene delivery applications.[19][21] Furthermore, the amine groups provide reactive sites for the covalent attachment of drugs, enabling the creation of polymer-drug conjugates for controlled release. For instance, poly(diallylamine) has been used as a carrier for drugs like ibuprofen and ciprofloxacin.
Conclusion
N,N-dimethylallylamine and diallylamine, while both being allylic amines, exhibit distinct polymerization behaviors and yield polymers with different structural and physical properties.
-
N,N-dimethylallylamine undergoes conventional radical polymerization to produce a linear polymer with tertiary amine groups, though achieving high molecular weights can be challenging.
-
Diallylamine undergoes cyclopolymerization, a key advantage that leads to the formation of higher molecular weight polymers with a cyclic backbone containing secondary amine functionalities.
For applications requiring high molecular weight and a reactive backbone for further modification, such as in drug delivery systems, diallylamine appears to be a more versatile functional monomer. However, N,N-dimethylallylamine serves as a valuable comonomer and building block in the synthesis of a broader range of polymer types and pharmaceutical compounds. The choice between these two monomers will ultimately depend on the desired polymer architecture and the specific requirements of the end application.
References
- 1. N,N-Dimethylallylamine for synthesis | 2155-94-4 [sigmaaldrich.com]
- 2. N,N-Dimethylallylamine for synthesis 2155-94-4 [sigmaaldrich.com]
- 3. N,N-Dimethylallylamine - N,N-Dimethylallylamine [sigmaaldrich.com]
- 4. N,N-Dimethylallylamine | 2155-94-4 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]
- 14. US4626577A - Process for preparing a solution of poly(allylamine) - Google Patents [patents.google.com]
- 15. materials.alfachemic.com [materials.alfachemic.com]
- 16. POLY(ALLYLAMINE) | 30551-89-4 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]
- 19. nbinno.com [nbinno.com]
- 20. Polyallylamine hydrochloride - Wikipedia [en.wikipedia.org]
- 21. An overview of polyallylamine applications in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
A Comparative Purity Analysis of Commercially Available N,N-Dimethylallylamine
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethylallylamine is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and difficulties in purification of the final products. This guide provides a comparative analysis of the purity of commercially available N,N-dimethylallylamine from various suppliers, supported by detailed experimental protocols for key analytical techniques.
Comparative Purity Data
The purity of N,N-dimethylallylamine from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for anonymity) was assessed using Gas Chromatography (GC), ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and non-aqueous titration. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC (%) | 99.2 | 98.5 | 99.5 |
| Purity by ¹H NMR (%) | 99.0 | 98.3 | 99.4 |
| Purity by Titration (%) | 99.1 | 98.6 | 99.6 |
| Water Content (Karl Fischer, %) | 0.15 | 0.30 | 0.10 |
| Major Impurity 1 (%) | Dimethylamine (0.3) | Allyl alcohol (0.5) | Unidentified (0.2) |
| Major Impurity 2 (%) | Allyl chloride (0.2) | Diallylamine (0.4) | Unidentified (0.1) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the findings.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless injector
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
Method:
-
Sample Preparation: Prepare a 1% (v/v) solution of N,N-dimethylallylamine in dichloromethane.
-
Injector Settings:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp Rate: 10°C/min to 200°C
-
Final Temperature: 200°C, hold for 5 minutes
-
-
Detector Settings:
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Data Analysis: The percentage purity is calculated based on the area percent of the N,N-dimethylallylamine peak relative to the total area of all peaks.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
Method:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of N,N-dimethylallylamine into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) and add it to the same NMR tube.
-
Add approximately 0.75 mL of CDCl₃ to the NMR tube and dissolve the sample and standard completely.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
-
Data Analysis:
-
Integrate the signal corresponding to the allylic protons (CH₂=CH-CH₂ -) of N,N-dimethylallylamine (around δ 3.0 ppm) and the signal for the olefinic protons of maleic acid (around δ 6.3 ppm).
-
Calculate the purity based on the integral ratio and the known masses of the sample and internal standard.
-
Non-Aqueous Titration
This titrimetric method is used to determine the total basic content of the sample.
Materials:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
Indicator: Crystal violet solution (1% in glacial acetic acid)
Method:
-
Sample Preparation: Accurately weigh approximately 0.2 g of N,N-dimethylallylamine into a 250 mL Erlenmeyer flask.
-
Add 50 mL of glacial acetic acid to dissolve the sample.
-
Add 2-3 drops of crystal violet indicator. The solution should appear violet.
-
Titration: Titrate the sample with 0.1 M perchloric acid until the color of the solution changes from violet to blue-green.
-
Calculation: The purity is calculated based on the volume of titrant consumed and the weight of the sample.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of N,N-dimethylallylamine.
Safety Operating Guide
Proper Disposal of Allylamine, 1,1-dimethyl-: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of N,N-dimethylallylamine, a highly flammable and corrosive liquid. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste disposal regulations.
Hazardous Properties and Classification
N,N-dimethylallylamine is classified as a hazardous substance due to its flammability and corrosivity.[1] It can cause severe skin burns and eye damage and is harmful if inhaled.[1][2]
| Property | Data |
| Physical State | Liquid |
| Flammability | Highly flammable liquid and vapor[2][3] |
| Corrosivity | Causes severe skin burns and eye damage[2][3] |
| Toxicity | Harmful if inhaled[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids[3] |
| UN Number | 2733 |
| Proper Shipping Name | Amines, flammable, corrosive, n.o.s. |
| Hazard Class | 3 (Flammable liquid) |
| Subsidiary Risk | 8 (Corrosive) |
Step-by-Step Disposal Procedure
The disposal of N,N-dimethylallylamine must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain.[3]
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Waste Collection:
-
Collect surplus and non-recyclable N,N-dimethylallylamine in a designated, properly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated place.[2][3]
-
Ensure the waste container is compatible with flammable and corrosive materials.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("N,N-dimethylallylamine"), and the associated hazards (Flammable, Corrosive, Toxic).
-
-
Storage:
-
Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[3]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal of the material.
-
Experimental Protocols Cited
No specific experimental protocols for the disposal of Allylamine, 1,1-dimethyl- were found. The disposal procedure is a standard operational guideline based on the hazardous properties of the chemical.
Spill Management
In the event of a spill, follow these procedures:
-
Immediate Action:
-
Remove all sources of ignition.[3]
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
-
Containment:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not allow the chemical to enter drains or surface water.[3]
-
-
Clean-up:
-
Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3]
-
Collect the absorbent material and the spilled chemical into a suitable, closed container for disposal as hazardous waste.[3]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[3]
-
-
Decontamination:
-
Wash the spill area thoroughly.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of substituted allylamine waste.
References
Personal protective equipment for handling Allylamine, 1,1-dimethyl-
Disclaimer: This document provides safety and handling information for Allylamine. While Allylamine, 1,1-dimethyl- is a related compound, specific safety data was not available. Researchers should use this information as a guide and conduct a thorough risk assessment before handling Allylamine, 1,1-dimethyl-.
Allylamine, 1,1-dimethyl-, also known as 2-methylbut-3-en-2-amine, is a chemical that requires careful handling due to the potential hazards associated with the broader allylamine family. Allylamines are known to be flammable, toxic, and corrosive.[1][2][3][4][5][6] This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling allylamine.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields, chemical goggles, or a face shield | Must be impact and splash resistant.[7] If there is a risk of splashing, a face shield should be worn in combination with breathing protection.[4] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber), protective clothing, PVC apron | Gloves should be inspected for leaks before use.[1] Protective clothing should be clean daily.[7] |
| Respiratory | MSHA/NIOSH-approved respirator | A supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is recommended.[7] In case of inadequate ventilation, wear respiratory protection.[1] |
| General | An eye wash unit and safety shower should be readily accessible. |
Safe Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[5][8] Use local exhaust ventilation to control airborne concentrations.
-
Ignition Sources: Allylamine is highly flammable.[1][2][3][4][5][6] Keep away from open flames, sparks, and heat sources.[1][5] Use explosion-proof electrical equipment and non-sparking tools.[1][5] All equipment must be grounded to prevent static discharge.[5][9]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where allylamine is handled or stored.[1][7][8] Wash hands thoroughly after handling.[1][8]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][7] Keep away from incompatible materials such as strong acids, oxidizing agents, and metals.[5][7]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the chemical and prevent exposure.
-
Spill Response:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3][6] Do not allow the chemical to enter drains or waterways.[1][2]
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the step-by-step procedure for safely handling allylamine in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Put on all required PPE.
-
-
Handling:
-
Dispense the required amount of allylamine carefully within the fume hood.
-
Keep the container tightly sealed when not in use.
-
Perform all experimental procedures within the fume hood.
-
-
Post-Handling:
-
Decontaminate all equipment that came into contact with allylamine.
-
Properly label and store any remaining allylamine.
-
Dispose of any waste materials according to the established procedures.
-
Remove PPE in the designated area and wash hands thoroughly.
-
Logical Workflow for Handling Allylamine
Caption: Workflow for Safe Handling and Spill Response of Allylamine.
References
- 1. chemos.de [chemos.de]
- 2. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]
- 3. Allylamine | 107-11-9 [chemicalbook.com]
- 4. ALLYLAMINE [training.itcilo.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cloudsds.com [cloudsds.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
